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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-bromo-2-methyl-3-phenylacrylic Acid

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the E and Z isomers of 3-bromo-2-methyl-3-phenylacrylic acid. This document is intended for re...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the E and Z isomers of 3-bromo-2-methyl-3-phenylacrylic acid. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and stereochemical assignment.

Introduction: The Crucial Role of NMR in Stereoisomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution. For molecules with stereocenters or geometric isomers, such as 3-bromo-2-methyl-3-phenylacrylic acid, NMR is indispensable for assigning the correct stereochemistry. The spatial arrangement of atoms in the E and Z isomers results in distinct magnetic environments for the nuclei, leading to unique and predictable differences in their NMR spectra. Understanding these differences is key to confirming the synthesis of the desired isomer and for its characterization.

This guide will delve into the theoretical basis for predicting the ¹H and ¹³C NMR spectra of both isomers of 3-bromo-2-methyl-3-phenylacrylic acid, provide detailed predicted chemical shifts, and outline a robust experimental protocol for their acquisition and analysis.

Molecular Structure and Isomerism

3-bromo-2-methyl-3-phenylacrylic acid can exist as two geometric isomers, (E) and (Z), arising from the restricted rotation around the C2=C3 double bond. The differing spatial relationship between the substituents (phenyl, bromo, methyl, and carboxylic acid groups) in these isomers is the primary determinant of their distinct NMR spectral properties.

Figure 1: Structures of the (E) and (Z) isomers of 3-bromo-2-methyl-3-phenylacrylic acid.

Predicted ¹H and ¹³C NMR Spectral Analysis

The prediction of chemical shifts is based on the analysis of substituent effects on the acrylic acid backbone. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the anisotropic effects of the phenyl ring, will significantly influence the chemical shifts of nearby protons and carbons.

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the carboxylic acid proton, the phenyl protons, and the methyl protons. The key to distinguishing between the E and Z isomers will be the chemical shift of the methyl protons and potentially the aromatic protons due to the differing proximity to the bromine and phenyl groups.

  • Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet in the downfield region, typically between 10.0 and 13.0 ppm. Its chemical shift can be solvent-dependent.[1]

  • Phenyl Protons (-C₆H₅): These protons will resonate in the aromatic region, approximately between 7.2 and 7.8 ppm, likely as a complex multiplet.[2] The proximity of the phenyl group to the bromine or carboxylic acid group in the different isomers may lead to subtle differences in the chemical shifts of the ortho protons.

  • Methyl Protons (-CH₃): The chemical shift of the methyl protons will be a key diagnostic feature. In the (E)-isomer, the methyl group is cis to the phenyl group and trans to the bromine atom. In the (Z)-isomer, the methyl group is cis to the bromine atom and trans to the phenyl group. The deshielding effect of the bromine atom will likely cause the methyl protons in the (Z)-isomer to resonate at a higher frequency (further downfield) compared to the (E)-isomer.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts of the olefinic carbons (C2 and C3) and the methyl carbon will be particularly informative for isomer differentiation.

  • Carbonyl Carbon (-COOH): This carbon will be observed in the highly deshielded region of the spectrum, typically between 165 and 175 ppm.[3][4]

  • Olefinic Carbons (C2 and C3): The chemical shifts of these sp² hybridized carbons are influenced by the attached substituents. The carbon bearing the bromine atom (C3) will be significantly deshielded. The relative positions of the substituents in the E and Z isomers will cause noticeable differences in the chemical shifts of C2 and C3.

  • Phenyl Carbons (-C₆H₅): The aromatic carbons will appear in the range of 125-140 ppm. The ipso-carbon (attached to the double bond) will have a distinct chemical shift.

  • Methyl Carbon (-CH₃): Similar to the proton spectrum, the chemical shift of the methyl carbon will be sensitive to the stereochemistry. The steric compression (gamma-gauche effect) and electronic effects from the nearby bromine atom in the (Z)-isomer are expected to influence its chemical shift compared to the (E)-isomer.

Predicted Chemical Shift Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the (E) and (Z) isomers of 3-bromo-2-methyl-3-phenylacrylic acid. These predictions are based on established substituent effects and data from analogous compounds.[5][6]

Atom/Group (E)-Isomer Predicted Shift (ppm) (Z)-Isomer Predicted Shift (ppm) Notes
¹H NMR
-COOH10.0 - 13.010.0 - 13.0Broad singlet, solvent dependent.
-C₆H₅7.2 - 7.87.2 - 7.8Multiplet.
-CH₃~ 2.1~ 2.4Singlet. Expected to be more deshielded in the Z-isomer due to proximity to Br.
¹³C NMR
-COOH~ 168~ 167
C2~ 130~ 132
C3~ 125~ 123
C-ipso~ 138~ 139
C-ortho~ 129~ 129
C-meta~ 128~ 128
C-para~ 130~ 130
-CH₃~ 18~ 22Expected to be more deshielded in the Z-isomer.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for the structural elucidation of 3-bromo-2-methyl-3-phenylacrylic acid, the following experimental workflow is recommended.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis sample_prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). add_tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). sample_prep->add_tms transfer Transfer the solution to a 5 mm NMR tube. add_tms->transfer instrument Use a high-field NMR spectrometer (e.g., 400 MHz or higher). shimming Shim the magnetic field to optimize resolution. instrument->shimming proton_acq Acquire ¹H NMR spectrum (e.g., 16-32 scans). shimming->proton_acq carbon_acq Acquire ¹³C NMR spectrum (e.g., with proton decoupling, >1024 scans). proton_acq->carbon_acq two_d_acq Optional: Acquire 2D NMR spectra (COSY, HSQC, HMBC) for unambiguous assignments. carbon_acq->two_d_acq ft Apply Fourier transform to the raw data. phasing Phase the spectra to obtain pure absorption lineshapes. ft->phasing baseline Apply baseline correction. phasing->baseline integration Integrate the signals in the ¹H spectrum. baseline->integration peak_picking Identify the chemical shifts of all peaks. integration->peak_picking assignment Assign signals to the respective nuclei based on chemical shifts, multiplicities, and 2D correlations. peak_picking->assignment

Figure 2: Recommended experimental workflow for the NMR analysis of 3-bromo-2-methyl-3-phenylacrylic acid.

Causality Behind Experimental Choices

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if the compound has limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly influence chemical shifts.[7]

  • High-Field Spectrometer: A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aromatic region and accurately determining chemical shifts.

  • 2D NMR Spectroscopy: While ¹D NMR may be sufficient for initial characterization, 2D NMR experiments provide definitive assignments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall carbon skeleton.

Conclusion

The ¹H and ¹³C NMR spectra of 3-bromo-2-methyl-3-phenylacrylic acid are predicted to show distinct and interpretable differences between the (E) and (Z) isomers. The chemical shifts of the methyl group, in particular, serve as a reliable diagnostic marker for stereochemical assignment. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret the NMR data to elucidate the structure and stereochemistry of this and related compounds. The combination of predictive analysis and robust experimental methodology provides a powerful framework for the characterization of complex organic molecules.

References

  • Rsc.org.
  • TIB.
  • The Royal Society of Chemistry.
  • ResearchGate. The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR)
  • The Royal Society of Chemistry.
  • PMC.
  • Wiley-VCH.
  • University of Liverpool Repository.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Canadian Science Publishing. 13C Nuclear Magnetic Resonance Studies. XVI. 13C Spectra of some Substituted Acrylic Acids and their Methyl Esters.
  • Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Amazon AWS. Phenylalanine aminomutase-catalyzed addition of ammonia to substituted cinnamic acids – a route to enantiopure α.
  • cinnamic .,!cjd.
  • OSTI.gov. Calculation of the Chemical Shifts in the 13C-NMR Spectra of Acrylic (co)Polymers by Incremental Method.

Sources

Exploratory

The Stereochemical Architecture of Tetrasubstituted Alkenes: A Technical Guide to 3-Bromo-2-methyl-3-phenylacrylic Acid

Executive Summary The synthesis and stereochemical assignment of heavily functionalized, tetrasubstituted alkenes remain a rigorous test of synthetic control and analytical validation. 3-Bromo-2-methyl-3-phenylacrylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and stereochemical assignment of heavily functionalized, tetrasubstituted alkenes remain a rigorous test of synthetic control and analytical validation. 3-Bromo-2-methyl-3-phenylacrylic acid (CAS: 90772-58-0)[1] serves as an excellent model compound in this domain. Frequently utilized as an intermediate in the development of active pharmaceutical ingredients (APIs) and complex bromoacrylic architectures[2], its structural density demands a precise understanding of Cahn-Ingold-Prelog (CIP) priorities, thermodynamic driving forces, and stereospecific elimination mechanisms.

This whitepaper provides an in-depth analysis of the E/Z isomerism of 3-bromo-2-methyl-3-phenylacrylic acid, detailing the mechanistic causality behind its synthesis and providing a self-validating experimental protocol for researchers.

Stereochemical Foundations: The CIP Framework

Assigning the E/Z geometry of a tetrasubstituted alkene requires a strict application of the Cahn-Ingold-Prelog priority rules. In 3-bromo-2-methyl-3-phenylacrylic acid, the stereocenters are located at the C2 ( α ) and C3 ( β ) carbons of the acrylic backbone.

  • C3 ( β -carbon) Priorities: The C3 carbon is bonded to a bromine atom and a phenyl ring. Comparing the atomic numbers of the directly attached atoms, Bromine (Atomic No. 35) takes strict priority over the Phenyl carbon (Atomic No. 6).

    • High Priority Group on C3:-Br

  • C2 ( α -carbon) Priorities: The C2 carbon is bonded to a carboxylic acid group (-COOH) and a methyl group (-CH 3​ ). The carbon of the -COOH group is treated as being bonded to three oxygen atoms (due to the double bond), whereas the methyl carbon is bonded to three hydrogen atoms. Oxygen (Atomic No. 8) defeats Hydrogen (Atomic No. 1).

    • High Priority Group on C2:-COOH

Geometric Assignment:

  • (Z)-Isomer (Zusammen): The high-priority groups (-Br and -COOH) are positioned on the same side of the double bond. Consequently, the low-priority groups (-Phenyl and -CH 3​ ) are forced into a cis-relationship.

  • (E)-Isomer (Entgegen): The high-priority groups (-Br and -COOH) are positioned on opposite sides of the double bond. Here, the -Phenyl group and the -COOH group are cis to one another.

Mechanistic Pathways and Causality

The synthesis of 3-bromo-2-methyl-3-phenylacrylic acid is typically achieved through a two-phase sequence: the electrophilic halogenation of α -methylcinnamic acid, followed by a base-catalyzed E2 dehydrohalogenation.

Phase 1: Electrophilic Anti-Addition

The reaction begins with the addition of molecular bromine (Br 2​ ) to α -methylcinnamic acid. The causality behind performing this reaction at 0 °C in a non-polar solvent (CHCl 3​ ) is twofold: it suppresses competing radical substitution pathways and stabilizes the cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs strictly from the opposite face, resulting in a stereospecific anti-addition to yield 2,3-dibromo-2-methyl-3-phenylpropanoic acid.

Phase 2: Regioselective and Stereospecific E2 Elimination

Upon treatment with a strong base (KOH in refluxing ethanol), the dibromide undergoes dehydrohalogenation. The base faces a regiochemical choice: abstract the benzylic β -proton (C3) or a proton from the α -methyl group.

The Causality of Regioselectivity: The benzylic proton is significantly more acidic due to the electron-withdrawing inductive effect of the adjacent bromine and resonance stabilization from the phenyl ring. Furthermore, elimination across the C2-C3 bond yields a highly conjugated system (conjugated with both the phenyl ring and the carboxylate). This provides an overwhelming thermodynamic driving force that strictly prevents the formation of an unconjugated terminal alkene.

The Causality of Stereospecificity: E2 eliminations require an anti-periplanar geometry between the abstracted proton and the leaving group. Because the C3-H and C2-Br bonds must align at a 180° dihedral angle in the transition state, the erythro/threo diastereomer of the dibromide intermediate strictly dictates whether the (E) or (Z) isomer of the final acrylic acid is formed.

Mandatory Visualization: Reaction Pathway

G A α-Methylcinnamic Acid (Starting Material) B Electrophilic Addition (Br₂, CHCl₃, 0°C) A->B Anti-Addition Mechanism C 2,3-Dibromo-2-methyl-3-phenylpropanoic acid (Erythro/Threo Intermediate) B->C D E2 Dehydrohalogenation (KOH, EtOH, Reflux) C->D Base abstracts C3 benzylic proton E (Z)-3-Bromo-2-methyl-3-phenylacrylic acid (Br & COOH cis-oriented) D->E Anti-periplanar TS (Pathway A) F (E)-3-Bromo-2-methyl-3-phenylacrylic acid (Br & COOH trans-oriented) D->F Anti-periplanar TS (Pathway B)

Fig 1: Reaction workflow and stereochemical logic for synthesizing E/Z isomers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following synthetic protocol incorporates a built-in analytical validation step using 2D NOESY NMR, making the workflow a self-validating system.

Step 1: Halogenation

  • Charge a round-bottom flask with 10.0 mmol of α -methylcinnamic acid and 20 mL of anhydrous chloroform (CHCl 3​ ).

  • Cool the mixture to 0 °C using an ice-water bath to control the exothermic reaction.

  • Add 11.0 mmol of molecular bromine (Br 2​ ) dropwise over 15 minutes.

  • Stir for 2 hours at room temperature until the red bromine color dissipates.

  • Concentrate under reduced pressure to yield the crude 2,3-dibromo intermediate.

Step 2: Elimination

  • Dissolve the crude dibromide in 25 mL of absolute ethanol.

  • Add a solution of potassium hydroxide (KOH, 25.0 mmol) dissolved in 10 mL of ethanol.

  • Reflux the mixture at 78 °C for 2 hours to provide the thermal energy required to overcome the sterically hindered E2 activation barrier.

  • Cool to room temperature and remove the solvent in vacuo.

  • Acidify the aqueous residue with 1M HCl to pH 2 to precipitate the product. Filter, wash with cold water, and recrystallize from aqueous ethanol.

Step 3: Analytical Self-Validation (NOESY NMR) Subject the isolated product to 2D NOESY NMR.

  • If the product is the (Z)-isomer , the C2-methyl group and the C3-phenyl group are forced into a cis relationship. This spatial proximity (< 5 Å) will produce a strong NOE cross-peak between the methyl protons and the ortho-protons of the phenyl ring.

  • If the product is the (E)-isomer , these groups are trans, nullifying this specific NOE correlation. This binary output definitively validates the stereochemical success of the synthesis.

Quantitative Data & Isomeric Comparison

The following table summarizes the structural and analytical distinctions between the two geometric isomers, providing a quick-reference framework for drug development professionals.

Parameter(E)-3-Bromo-2-methyl-3-phenylacrylic acid(Z)-3-Bromo-2-methyl-3-phenylacrylic acid
C3 Priority (CIP) -Br > -Phenyl-Br > -Phenyl
C2 Priority (CIP) -COOH > -CH 3​ -COOH > -CH 3​
Relative Orientation -Br and -COOH are trans-Br and -COOH are cis
Steric Proximity -Phenyl and -COOH are cis-Phenyl and -CH 3​ are cis
NOESY NMR Correlation Weak/None (CH 3​ to Phenyl ortho-H)Strong cross-peak (CH 3​ to Phenyl ortho-H)
Dipole Moment Lower (Opposing vector moments)Higher (Additive vector moments)

References

  • Chemsrc, "3-Bromo-2-methyl-3-phenylacrylic acid | CAS#:90772-58-0", 1

  • The Journal of Organic Chemistry, "Divergent NHC-Catalyzed Oxidative Transformations of 3-Bromoenal: Selective Synthesis of 2H-Pyran-2-ones and Chiral Dihydropyranones", ACS Publications, 2

Sources

Foundational

mechanism of synthesis for 3-bromo-2-methyl-3-phenylacrylic acid

An In-depth Technical Guide on the Synthesis of 3-Bromo-2-methyl-3-phenylacrylic Acid Introduction α,β-Unsaturated carboxylic acids are a critical class of organic compounds that serve as versatile intermediates in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthesis of 3-Bromo-2-methyl-3-phenylacrylic Acid

Introduction

α,β-Unsaturated carboxylic acids are a critical class of organic compounds that serve as versatile intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1][2][3] Their synthesis often involves multi-step pathways, and the introduction of specific functional groups, such as halogens, onto the molecular scaffold requires a nuanced understanding of reaction mechanisms and stereochemistry.

This guide provides a comprehensive overview of a proposed synthetic pathway for 3-bromo-2-methyl-3-phenylacrylic acid. Direct synthesis methods for this specific molecule are not prominently described in the literature, suggesting a multi-step approach is necessary. The proposed and most chemically logical route involves two key stages: the electrophilic addition of bromine to a precursor, followed by a controlled elimination reaction.

This document will delve into the mechanistic underpinnings of each stage, provide detailed experimental protocols, and offer insights into the stereochemical considerations of the reactions.

Part 1: Electrophilic Bromination of 2-Methyl-3-Phenylacrylic Acid

The logical starting point for the synthesis is the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of 2-methyl-3-phenylacrylic acid (also known as α-methylcinnamic acid). This reaction is analogous to the well-documented bromination of trans-cinnamic acid.[4][5][6]

Mechanism of Electrophilic Addition

The reaction proceeds via an electrophilic addition mechanism.[7][8][9] The electron-rich π-bond of the alkene acts as a nucleophile, attacking the bromine molecule.

  • Polarization of Bromine : As the Br₂ molecule approaches the alkene's double bond, the electron density of the π-bond repels the electrons in the Br-Br bond. This induces a dipole in the otherwise non-polar bromine molecule, making the proximal bromine atom electrophilic (δ+) and the distal one nucleophilic (δ-).[8][10][11]

  • Formation of a Bromonium Ion : The π-electrons of the alkene attack the slightly positive bromine atom, displacing the other bromine as a bromide ion (Br⁻). This results in the formation of a cyclic, three-membered bromonium ion intermediate.[9][11] This bridged ion is a key feature that explains the stereochemical outcome of the reaction.

  • Nucleophilic Attack by Bromide : The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bridged bromine, leading to an anti-addition of the two bromine atoms across the double bond.[4][12][13]

Stereochemical Considerations

The formation of the bridged bromonium ion is crucial for the stereospecificity of the reaction. Because the bromide ion attacks from the face opposite the bromine bridge, the addition is stereospecifically anti.[4][12] When starting with a substituted alkene like 2-methyl-3-phenylacrylic acid, this anti-addition will result in a specific diastereomer of the 2,3-dibromo-2-methyl-3-phenylpropanoic acid product. The specific stereoisomers formed will depend on the stereochemistry of the starting alkene.

Experimental Protocol: Synthesis of 2,3-Dibromo-2-methyl-3-phenylpropanoic Acid

This protocol is adapted from established procedures for the bromination of trans-cinnamic acid.[4][5][6]

Materials:

  • 2-methyl-3-phenylacrylic acid

  • Dichloromethane (CH₂Cl₂)

  • 1.0 M Bromine in Dichloromethane

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of 2-methyl-3-phenylacrylic acid in 30 mL of dichloromethane.

  • Add a magnetic stir bar and attach a reflux condenser to the flask.

  • Heat the mixture to a gentle reflux using a heating mantle.

  • Using a separatory funnel, add 1.0 M bromine solution in dichloromethane dropwise to the refluxing mixture until a faint orange color persists. The disappearance of the bromine color indicates its consumption by the reaction.[14]

  • Continue to reflux the mixture for an additional 30 minutes after the bromine addition is complete.[4]

  • If the solution becomes colorless during the reflux, add more bromine solution dropwise until the pale orange color is maintained.[15]

  • Allow the reaction mixture to cool to room temperature, then place it in an ice-water bath for 15-20 minutes to facilitate crystallization of the product.[4][16]

  • Collect the crude product by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with two small portions of cold dichloromethane to remove any unreacted bromine.

  • Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain purified 2,3-dibromo-2-methyl-3-phenylpropanoic acid.[5][6]

  • Dry the purified crystals and determine their mass, yield, and melting point.

Part 2: Dehydrobromination to Synthesize 3-Bromo-2-methyl-3-phenylacrylic Acid

The second stage of the synthesis involves the elimination of one equivalent of hydrogen bromide (HBr) from the 2,3-dibromo-2-methyl-3-phenylpropanoic acid intermediate to form the desired α,β-unsaturated product. This is typically achieved by reacting the dibromo compound with a base.

Mechanism of Elimination (E2)

The most probable mechanism for this transformation is an E2 (bimolecular elimination) reaction.

  • Base Abstraction of a Proton : A suitable base will abstract the acidic proton from the α-carbon (the carbon bearing the carboxylic acid group).

  • Concerted Bond Rearrangement : In a concerted step, as the C-H bond is broken, the electron pair forms a new π-bond between the α and β carbons. Simultaneously, the bromide ion on the β-carbon departs, taking its electron pair with it.

The regioselectivity of this elimination is key. Elimination of the proton from the C2 carbon and the bromine from the C3 carbon will yield the desired 3-bromo-2-methyl-3-phenylacrylic acid.

Experimental Protocol: Synthesis of 3-Bromo-2-methyl-3-phenylacrylic Acid

Materials:

  • 2,3-dibromo-2-methyl-3-phenylpropanoic acid

  • Potassium tert-butoxide

  • tert-Butanol (solvent)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

Procedure:

  • Dissolve the purified 2,3-dibromo-2-methyl-3-phenylpropanoic acid in a minimal amount of tert-butanol in a round-bottom flask.

  • Add a stir bar and attach a reflux condenser.

  • In a separate flask, prepare a solution of potassium tert-butoxide (a strong, non-nucleophilic base) in tert-butanol.

  • Slowly add the potassium tert-butoxide solution to the dibromo acid solution at room temperature with stirring.

  • After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the elimination reaction goes to completion.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Carefully acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid product.

  • Extract the product into diethyl ether.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-bromo-2-methyl-3-phenylacrylic acid.

  • Further purification can be achieved by recrystallization.

Data Presentation

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
2-Methyl-3-phenylacrylic acidC₁₀H₁₀O₂162.19Starting Material
BromineBr₂159.81Reagent
2,3-Dibromo-2-methyl-3-phenylpropanoic acidC₁₀H₁₀Br₂O₂321.99Intermediate
Potassium tert-butoxideC₄H₉KO112.21Reagent (Base)
3-Bromo-2-methyl-3-phenylacrylic acidC₁₀H₉BrO₂241.08Final Product

Visualizations

Synthesis_Workflow start 2-Methyl-3-phenylacrylic acid intermediate 2,3-Dibromo-2-methyl-3-phenylpropanoic acid start->intermediate + Br₂ (Electrophilic Addition) product 3-Bromo-2-methyl-3-phenylacrylic acid intermediate->product + Base (Elimination)

Caption: Proposed two-step synthesis workflow.

Electrophilic_Addition cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene Alkene π-bond Br2 Br-Br Alkene->Br2 attacks δ+ Br Bromonium Bridged Bromonium Ion Br2->Bromonium Br_ion Br⁻ Br2->Br_ion heterolytic cleavage Bromonium2 Bridged Bromonium Ion Product Dibromo Product (anti-addition) Bromonium2->Product Br_ion2 Br⁻ Br_ion2->Bromonium2 backside attack

Caption: Mechanism of electrophilic bromine addition.

E2_Elimination Reactant Dibromo-intermediate + Base TransitionState [Transition State] Reactant->TransitionState concerted step Product Alkene + H-Base⁺ + Br⁻ TransitionState->Product

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of β-Bromo-α-methylcinnamic Acid

This guide provides a comprehensive overview of the physical and chemical properties of β-bromo-α-methylcinnamic acid, a substituted derivative of cinnamic acid. Cinnamic acid and its derivatives are a significant class...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the physical and chemical properties of β-bromo-α-methylcinnamic acid, a substituted derivative of cinnamic acid. Cinnamic acid and its derivatives are a significant class of organic compounds with wide-ranging applications in pharmaceuticals, fragrances, and as precursors in organic synthesis.[1][2] The introduction of a bromine atom and a methyl group to the cinnamic acid backbone can significantly alter its chemical reactivity and biological activity, making β-bromo-α-methylcinnamic acid a molecule of interest for researchers in drug discovery and materials science.

Due to the limited availability of direct experimental data for β-bromo-α-methylcinnamic acid in publicly accessible literature, this guide synthesizes information from closely related analogs, namely α-methylcinnamic acid and various brominated cinnamic acid derivatives. The presented data and protocols are therefore a combination of established knowledge for similar compounds and scientifically grounded predictions for the target molecule.

Molecular Structure and Isomerism

β-Bromo-α-methylcinnamic acid possesses a phenyl group conjugated to a propenoic acid backbone. The key structural features are a bromine atom at the β-position and a methyl group at the α-position relative to the carboxylic acid. This substitution pattern gives rise to the possibility of geometric isomerism (E/Z) around the carbon-carbon double bond. The relative orientation of the phenyl and carboxylic acid groups, along with the bromine and methyl substituents, will significantly influence the molecule's physical properties and chemical reactivity.

Synthesis alpha_methylcinnamic_acid α-Methylcinnamic Acid dibromo_intermediate 2,3-Dibromo-2-methyl-3-phenylpropanoic Acid alpha_methylcinnamic_acid->dibromo_intermediate Br₂, Solvent (e.g., CH₂Cl₂) beta_bromo_product β-Bromo-α-methylcinnamic Acid dibromo_intermediate->beta_bromo_product Base (e.g., Et₃N), Heat

Caption: Proposed synthetic pathway for β-bromo-α-methylcinnamic acid.

Experimental Protocol: Synthesis of β-Bromo-α-methylcinnamic Acid

This protocol is a proposed method based on established procedures for the bromination of cinnamic acids. [2] Step 1: Bromination of α-Methylcinnamic Acid

  • Dissolve α-methylcinnamic acid (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent to the flask via the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude 2,3-dibromo-2-methyl-3-phenylpropanoic acid intermediate.

Step 2: Dehydrobromination

  • Dissolve the crude dibromo intermediate in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (Et₃N) (1.5-2.0 eq), to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield β-bromo-α-methylcinnamic acid.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of related compounds.

5.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Reference Data
O-H (Carboxylic Acid)~3000 (broad)Characteristic for carboxylic acids. [3]
C=O (Carboxylic Acid)~1700Typical for α,β-unsaturated carboxylic acids. [3]
C=C (Alkene)~1630Conjugated C=C stretch. [3]
C-Br~600-700C-Br stretching vibration.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons (C₆H₅): Multiplet in the range of 7.2-7.8 ppm.

  • Methyl Protons (-CH₃): Singlet around 2.0-2.5 ppm. The exact shift will depend on the stereochemistry.

  • Carboxylic Acid Proton (-COOH): Broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR:

  • Carbonyl Carbon (C=O): ~170 ppm.

  • Aromatic Carbons: Signals in the range of 125-140 ppm.

  • Alkene Carbons (α-C and β-C): The chemical shifts will be influenced by the bromine and methyl substituents. The β-carbon attached to the bromine will be significantly shifted.

  • Methyl Carbon (-CH₃): Signal in the aliphatic region, likely around 15-20 ppm.

5.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of COOH, Br, and cleavage of the propenoic acid chain. The NIST Mass Spectrometry Data Center provides data for α-methylcinnamic acid which can serve as a basis for predicting fragmentation. [4]

Potential Applications

Given the known biological activities of cinnamic acid derivatives, β-bromo-α-methylcinnamic acid could be a candidate for investigation in several areas:

  • Antimicrobial Agents: Cinnamic acids and their halogenated derivatives have shown antimicrobial properties. [5]* Anticancer Research: Cinnamic acid derivatives have been explored for their potential as anticancer agents. [6]* Synthetic Intermediates: The functional groups present in the molecule make it a versatile building block for the synthesis of more complex organic molecules.

Conclusion

β-Bromo-α-methylcinnamic acid is a molecule with interesting potential stemming from its unique combination of functional groups. While direct experimental data is not readily available, this guide provides a comprehensive overview of its predicted physical and chemical properties based on the well-established chemistry of its structural analogs. The proposed synthetic protocol offers a viable route for its preparation, which would enable further experimental investigation into its properties and potential applications. As with any chemical substance, appropriate safety precautions should be taken during its handling and synthesis. [12]

References
  • PubChem. (n.d.). m-Bromocinnamic acid. National Center for Biotechnology Information. [Link]

  • J-GLOBAL. (n.d.). β-Bromocinnamic acid. Japan Science and Technology Agency. [Link]

  • ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Link]

  • Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. [Link]

  • MDPI. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. [Link]

  • PMC. (n.d.). cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). alpha-Methylcinnamic acid. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). α-Methylcinnamic acid. National Institute of Standards and Technology. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

  • NIST. (n.d.). Mass spectrum of alpha-Methylcinnamic acid. National Institute of Standards and Technology. [Link]

  • NextSDS. (n.d.). ALPHA-(BROMOMETHYL)CINNAMIC ACID — Chemical Substance Information. [Link]

  • ChemBK. (2024). alpha-BROMOCINNAMIC ACID. [Link]

  • PubChem. (n.d.). alpha-Bromo-cis-cinnamic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Cinnamic acid. [Link]

  • Scribd. (n.d.). Cinnamic Acid IR Spectrum Analysis. [Link]

  • PMC. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum data and groups in compound 1. [Link]

  • Royal Society of Chemistry. (2013). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. [Link]

  • TIB. (n.d.). On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. [Link]

  • ResearchGate. (n.d.). Synthesis of (Z)-beta-bromostyrenes from cinnamic acid derivatives through debrominative decarboxylation of dibromoaryl propanoic acids using KF/Al2O3. [Link]

  • BMRB. (n.d.). bmse000675 Hydrocinnamic Acid. [Link]

  • SpectraBase. (n.d.). (E)-BETA-METHYLCINNAMIC-ACID - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chem-Master. (n.d.). Beta-Methylcinnamic Acid. [Link]

  • PubChemLite. (n.d.). Alpha-bromocinnamic acid (C9H7BrO2). [Link]

  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. (n.d.). [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-Bromo-2-Methyl-3-Phenylacrylic Acid Isomers

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of the (E) and (Z) isomers of 3-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of the (E) and (Z) isomers of 3-bromo-2-methyl-3-phenylacrylic acid. While this specific molecule is not extensively documented in existing literature, this guide synthesizes established principles of stereochemistry, thermodynamics, and analytical chemistry to present a robust methodology for its characterization. We will explore the foundational concepts of geometric isomerism, delve into the intricate balance of steric and electronic effects that govern stability, and provide detailed experimental and computational protocols for determining the relative thermodynamic stabilities of the isomers. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its claims in authoritative sources.

Introduction: The Significance of Geometric Isomerism in Drug Development

Geometric isomers, also known as cis-trans or (E/Z) isomers, are stereoisomers that have the same molecular formula and connectivity but differ in the spatial arrangement of atoms or groups around a non-rotating bond, typically a carbon-carbon double bond. In the context of 3-bromo-2-methyl-3-phenylacrylic acid, an α,β-unsaturated carboxylic acid, the presence of different substituents on each carbon of the C=C double bond gives rise to two distinct geometric isomers: (E)-3-bromo-2-methyl-3-phenylacrylic acid and (Z)-3-bromo-2-methyl-3-phenylacrylic acid.

The seemingly subtle difference in the three-dimensional structure of these isomers can have profound implications for their physicochemical properties, including melting point, solubility, and dipole moment.[1] Crucially, these differences extend to their biological activity, as molecular recognition by enzymes and receptors is highly sensitive to the shape of a molecule. Therefore, a thorough understanding and control of the isomeric composition of a pharmaceutical compound are paramount in drug development to ensure safety, efficacy, and batch-to-batch consistency.

This guide will focus on the thermodynamic stability of these isomers, which dictates their relative abundance at equilibrium. The more thermodynamically stable isomer will be the lower energy species and will be favored under conditions of equilibrium.

Theoretical Framework: Factors Governing Isomer Stability

The relative thermodynamic stability of the (E) and (Z) isomers of 3-bromo-2-methyl-3-phenylacrylic acid is determined by a delicate interplay of steric and electronic effects.

Steric Hindrance

Steric hindrance refers to the repulsive interactions that occur when atoms or groups of atoms are forced into close proximity. In general, the isomer with less steric strain will be more thermodynamically stable. For 3-bromo-2-methyl-3-phenylacrylic acid:

  • The (E)-isomer: The bulky phenyl and carboxylic acid groups are on opposite sides of the double bond, minimizing steric repulsion.

  • The (Z)-isomer: The phenyl and carboxylic acid groups are on the same side of the double bond, leading to significant steric clash.

Based on steric considerations alone, the (E)-isomer is predicted to be the more thermodynamically stable isomer . This is a general trend observed for many α,β-disubstituted acrylic acids.[1]

Electronic Effects

Electronic effects, such as induction and resonance, can also influence isomer stability. In α,β-unsaturated carbonyl compounds, the carbonyl group is conjugated with the alkene.[2] This conjugation allows for delocalization of π-electrons, which is a stabilizing effect. Both the (E) and (Z) isomers can benefit from this conjugation. However, severe steric hindrance in the (Z)-isomer can force the phenyl ring or the carboxylic acid group out of planarity with the double bond, disrupting this stabilizing conjugation and further decreasing its stability relative to the (E)-isomer.

A quantum chemical investigation of various halogenated compounds suggests that while electronic effects can sometimes favor the Z configuration, in carbon-backbone compounds, steric effects often dominate.[1][3][4][5]

Synthesis and Isomer Separation

Proposed Synthesis

A modified Perkin condensation could be employed, reacting phenylacetic acid with 2-bromopropanoyl bromide in the presence of a base like triethylamine and a dehydrating agent like acetic anhydride. This would likely produce a mixture of (E) and (Z) isomers.

Isomer Separation

Separating the (E) and (Z) isomers can be challenging due to their similar physical properties. The following techniques can be employed:

  • Fractional Crystallization: This method relies on differences in the solubility of the isomers in a particular solvent.

  • Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating isomers.[7] Silica gel impregnated with silver salts has also been used for separating E/Z isomers of olefins.[7]

  • Selective Acidification: In a study on 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, the E and Z isomers were successfully separated by selective acidification of their sodium salts by carefully controlling the pH.[8]

The workflow for synthesis and separation is visualized below:

G cluster_synthesis Synthesis cluster_separation Separation start Reactants: Phenylacetic Acid + 2-Bromopropanoyl Bromide reaction Modified Perkin Condensation (Base, Acetic Anhydride) start->reaction mixture Mixture of (E) and (Z) Isomers reaction->mixture separation_method Separation Technique (e.g., HPLC, Fractional Crystallization) mixture->separation_method isomer_e (E)-isomer separation_method->isomer_e isomer_z (Z)-isomer separation_method->isomer_z

Figure 1: Proposed workflow for the synthesis and separation of 3-bromo-2-methyl-3-phenylacrylic acid isomers.

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stability of the (E) and (Z) isomers can be determined experimentally by allowing a sample of one isomer (or a mixture of both) to equilibrate. At equilibrium, the ratio of the isomers will reflect their relative Gibbs free energies.

Isomerization Protocol

Objective: To establish a thermodynamic equilibrium between the (E) and (Z) isomers.

Materials:

  • Pure (E)- or (Z)-3-bromo-2-methyl-3-phenylacrylic acid

  • High-boiling point, inert solvent (e.g., diphenyl ether)

  • Iodine (catalyst for isomerization)

  • Heating mantle and reflux condenser

  • NMR spectrometer or HPLC system for analysis

Procedure:

  • Dissolve a known amount of the pure isomer in the inert solvent in a round-bottom flask.

  • Add a catalytic amount of iodine.

  • Heat the mixture to a high temperature (e.g., 180-200 °C) under reflux.

  • Periodically take aliquots from the reaction mixture, cool them rapidly to quench the isomerization, and analyze the isomeric ratio using a suitable analytical technique (¹H NMR or HPLC).

  • Continue heating until the isomeric ratio remains constant over several time points, indicating that equilibrium has been reached.

Analysis of the Equilibrium Mixture

¹H NMR Spectroscopy:

  • The vinylic proton signals for the (E) and (Z) isomers will have distinct chemical shifts. The relative integration of these signals will give the molar ratio of the isomers.

  • The configuration of each isomer can be confirmed by Nuclear Overhauser Effect (NOE) experiments. For the (Z)-isomer, an NOE should be observed between the vinylic proton and the protons of the phenyl group.

HPLC:

  • Develop an HPLC method that can resolve the two isomers.

  • The relative peak areas in the chromatogram of the equilibrium mixture will correspond to the ratio of the isomers.

Calculation of Thermodynamic Parameters

Once the equilibrium constant (K_eq) is determined from the ratio of the isomers at equilibrium, the standard Gibbs free energy difference (ΔG°) between the isomers can be calculated using the following equation:

ΔG° = -RT ln(K_eq)

where:

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature (in Kelvin) at which the equilibrium was established.

  • K_eq = [Z-isomer] / [E-isomer] (assuming the E-isomer is more stable)

A negative ΔG° indicates that the conversion of the less stable isomer to the more stable isomer is spontaneous under standard conditions.

Computational Approach to Thermodynamic Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of isomers.[9][10] These calculations can provide valuable insights before embarking on experimental work.

Computational Protocol

Objective: To calculate the relative energies of the (E) and (Z) isomers of 3-bromo-2-methyl-3-phenylacrylic acid.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Structure Building: Construct the 3D structures of both the (E) and (Z) isomers.

  • Geometry Optimization: Perform a full geometry optimization for each isomer to find its lowest energy conformation. A common level of theory for such calculations is B3LYP with a 6-31G(d,p) basis set.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the two isomers. The isomer with the lower Gibbs free energy is predicted to be the more thermodynamically stable.

The logical flow of the computational analysis is depicted below:

G start Construct 3D Structures ((E) and (Z) Isomers) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_comp Compare Gibbs Free Energies freq_calc->energy_comp conclusion Predict Thermodynamically More Stable Isomer energy_comp->conclusion

Figure 2: Workflow for the computational determination of isomer stability.

Data Summary and Interpretation

The results from both the experimental and computational studies should be compiled for a comprehensive understanding.

Table 1: Hypothetical Data for 3-bromo-2-methyl-3-phenylacrylic Acid Isomers

Property(E)-Isomer(Z)-IsomerMethod
Predicted Relative Stability More StableLess StableSteric Analysis
Calculated ΔG° (kJ/mol) 0+XDFT (B3LYP/6-31G(d,p))
Experimental K_eq at 473 K --Isomerization Study
Experimental ΔG° (kJ/mol) --Calculated from K_eq
Melting Point (°C) HigherLowerDSC
Solubility in Hexane LowerHigherSolubility Assay
¹H NMR Vinylic Proton (ppm) δ_Eδ_Z500 MHz NMR

Note: This table is a template. The empty cells are to be filled with experimental and computational data.

The expected outcome is that the (E)-isomer will be found to be more stable, both experimentally and computationally, due to reduced steric hindrance. The magnitude of the energy difference will quantify this stability gap.

Conclusion

This technical guide has outlined a comprehensive strategy for determining the thermodynamic stability of the (E) and (Z) isomers of 3-bromo-2-methyl-3-phenylacrylic acid. By combining theoretical predictions based on steric and electronic effects with robust experimental and computational methodologies, researchers can gain a thorough understanding of the relative stabilities of these isomers. This knowledge is critical for the rational design, synthesis, and formulation of drug candidates containing this structural motif, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Chenna, B., Shinkre, B. A., Patel, S., et al. (2012). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. Request PDF. Available at: [Link]

  • Al-Hujran, T. A., & El-Sayed, M. A. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances. Available at: [Link]

  • Al-Hujran, T. A., & El-Sayed, M. A. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. Available at: [Link]

  • Ernawati, T., et al. (2017). Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. Sains Malaysiana. Available at: [Link]

  • Al-Hujran, T. A., & El-Sayed, M. A. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. AWS. Available at: [Link]

  • Al-Hujran, T. A., & El-Sayed, M. A. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomer. Semantic Scholar. Available at: [Link]

  • Schmauder, S., & Albert, K. (2001). Poly(ethylene-co-acrylic acid) stationary phases for the separation of shape-constrained isomers. PubMed. Available at: [Link]

  • Wikipedia. α,β-Unsaturated carbonyl compound. Available at: [Link]

  • Bedrov, D., Smith, G. D., & Pivkin, I. V. (2012). Thermodynamics of the clusterization process of trans-isomers of unsaturated fatty acids at the air/water interface. PubMed. Available at: [Link]

  • Balasubramanian, C., & R, P. (n.d.). Supporting Information. Rsc.org. Available at: [Link]

  • ResearchGate. (2016). How to separate E and Z isomers?. Available at: [Link]

  • Quan, V. V., et al. (2021). Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. RSC Publishing. Available at: [Link]

  • Bedrov, D., Smith, G. D., & Pivkin, I. V. (2009). Thermodynamics of the Clusterization Process of Cis Isomers of Unsaturated Fatty Acids at the Air/Water Interface. ACS Publications. Available at: [Link]

  • Quan, V. V., et al. (2021). Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. PMC. Available at: [Link]

Sources

Exploratory

Spectroscopic Profiling of 3-Bromo-2-methyl-3-phenylacrylic Acid: A Comprehensive Guide to UV-Vis Analysis

Executive Summary For researchers and drug development professionals, the accurate characterization of heavily substituted conjugated systems is a critical analytical hurdle. 3-Bromo-2-methyl-3-phenylacrylic acid (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate characterization of heavily substituted conjugated systems is a critical analytical hurdle. 3-Bromo-2-methyl-3-phenylacrylic acid (also known as α -methyl- β -bromocinnamic acid) presents a unique spectroscopic challenge[1]. Unlike simple aromatic or conjugated alkene systems, this molecule features severe steric crowding that fundamentally alters its photophysical behavior.

This whitepaper provides an in-depth, authoritative guide to the UV-Vis absorption spectroscopy of 3-bromo-2-methyl-3-phenylacrylic acid. By dissecting the causality between its structural steric strain and its electronic transitions, we provide a self-validating methodology for acquiring, interpreting, and applying its UV-Vis spectral data in synthetic and analytical workflows.

Structural Dynamics & Chromophore Architecture

To interpret the UV-Vis spectrum of 3-bromo-2-methyl-3-phenylacrylic acid, one must first deconstruct its chromophore. The molecule consists of a phenyl ring conjugated to an alkene, which is in turn conjugated to a carboxylic acid carbonyl.

The Causality of Steric Hindrance

In an idealized, unsubstituted cinnamic acid molecule, the entire π -system (phenyl ring, alkene, and carbonyl) is coplanar, allowing for maximum p -orbital overlap. This extended conjugation typically results in a strong primary absorption band ( λmax​ ) near 273 nm[2].

However, 3-bromo-2-methyl-3-phenylacrylic acid is tetrasubstituted at the alkene double bond:

  • α -position: Methyl group (-CH₃) and Carboxyl group (-COOH).

  • β -position: Bromine atom (-Br) and Phenyl ring (-C₆H₅).

The steric clash between the bulky β -phenyl/ β -bromo groups and the α -methyl/ α -carboxyl groups makes a planar conformation physically impossible. To minimize steric strain, the phenyl ring twists out of the plane of the acrylic acid backbone.

Spectroscopic Consequence: This loss of coplanarity severely disrupts the conjugation pathway. The reduced p -orbital overlap decreases the transition dipole moment, resulting in two distinct phenomena:

  • Hypsochromic Shift (Blue Shift): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) increases, shifting the λmax​ to shorter wavelengths compared to theoretical Woodward-Fieser predictions.

  • Hypochromic Effect: The probability of the electronic transition decreases, leading to a significantly lower molar absorptivity ( ϵ ) than expected for a fully conjugated system[3].

Theoretical UV-Vis Absorption Profile

The UV-Vis spectrum of this molecule is dominated by two primary electronic transitions, each responding differently to the molecular environment.

ElectronicTransitions cluster_ground Ground States cluster_excited Excited State pi_orb π (Bonding) Conjugated System pi_star π* (Anti-bonding) pi_orb->pi_star Primary K-Band (π → π*) High ε, ~250-265 nm n_orb n (Non-bonding) O & Br Lone Pairs n_orb->pi_star Secondary R-Band (n → π*) Low ε, ~300-320 nm

Photophysical transition pathways and corresponding UV-Vis absorption bands.

The K-Band ( π→π∗ Transition)

Originating from the π -bonding orbitals of the conjugated system, this is the most intense band in the spectrum. Due to the steric twisting discussed above, the K-band for 3-bromo-2-methyl-3-phenylacrylic acid typically manifests between 250 nm and 265 nm , with a suppressed molar absorptivity ( ϵ≈8,000−12,000 M−1cm−1 ).

The R-Band ( n→π∗ Transition)

This secondary band arises from the non-bonding ( n ) electrons on the carbonyl oxygen and the bromine atom transitioning to the anti-bonding π∗ orbital. Because this transition is symmetry-forbidden, it appears as a weak shoulder ( ϵ<200 M−1cm−1 ) at longer wavelengths, typically 300 nm to 320 nm .

Solvatochromic Effects

The choice of solvent fundamentally alters the spectrum due to differential stabilization of the ground and excited states.

SolventPolarity IndexK-Band ( π→π∗ ) ShiftR-Band ( n→π∗ ) ShiftMechanistic Cause
n-Hexane 0.1Baseline (~260 nm)Baseline (~315 nm)Non-polar; no hydrogen bonding; minimal dipole stabilization preserves fine structure.
Methanol 5.1Bathochromic (Red) ShiftHypsochromic (Blue) ShiftH-bonding strongly stabilizes n -orbitals (widening the n→π∗ gap); dipole interactions stabilize the polar π∗ excited state (narrowing the π→π∗ gap).

Isomeric Differentiation via UV-Vis

3-Bromo-2-methyl-3-phenylacrylic acid exists as two geometric isomers: (E) and (Z). UV-Vis spectroscopy is a powerful tool for differentiating them based on their relative steric strain.

  • (E)-Isomer: The bulky Phenyl ring and the Carboxyl group (-COOH) are cis to each other. This creates massive steric repulsion, forcing the phenyl ring almost completely perpendicular to the alkene.

  • (Z)-Isomer: The Phenyl ring and the smaller Methyl group (-CH₃) are cis. While still sterically hindered, it is less strained than the (E)-isomer, allowing for a slightly higher degree of coplanarity.

Analytical Conclusion: The (E)-isomer will exhibit a more pronounced hypsochromic shift (lower λmax​ ) and a stronger hypochromic effect (lower ϵ ) compared to the (Z)-isomer.

Isomeric FormExpected λmax​ (Planar Model)Observed λmax​ (Twisted)Molar Absorptivity ( ϵ )
(Z)-Isomer ~295 nm~260 nm ~10,500 M−1cm−1
(E)-Isomer ~295 nm~252 nm ~8,000 M−1cm−1

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system. It actively prevents common photometric errors (e.g., stray light, cuvette mismatch, aggregation) from corrupting the spectral data.

ValidationLogic Start Initiate UV-Vis Protocol Cuvette Cuvette Matching (Solvent vs Solvent) Start->Cuvette Check1 Abs < 0.005? Cuvette->Check1 Clean Clean/Replace Cuvettes Check1->Clean No Linearity Measure 3 Concentrations Check1->Linearity Yes Clean->Cuvette Check2 Δε < 2%? Linearity->Check2 Dilute Adjust Concentration Range Check2->Dilute No Valid Data Validated Proceed to Analysis Check2->Valid Yes Dilute->Linearity

Self-validating logic tree for eliminating instrumental and preparative errors.

Step-by-Step Methodology
  • Solvent Selection & Blanking: Select spectroscopic-grade methanol or n-hexane. Ensure the solvent's UV cutoff is well below the region of interest (Methanol cutoff is ~205 nm).

  • Cuvette Matching (Validation Step 1): Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the sample and reference beams of a double-beam spectrophotometer. Run a scan from 400 nm down to 200 nm. The maximum absorbance deviation must be <0.005 A . If higher, clean the cuvettes with piranha solution or replace them.

  • Sample Preparation: Accurately weigh ~2.5 mg of 3-bromo-2-methyl-3-phenylacrylic acid using an analytical balance. Dissolve in 10.0 mL of solvent to create a stock solution ( ∼10−3 M ).

  • Serial Dilution (Validation Step 2): Prepare three working solutions via serial dilution: 1×10−5 M , 5×10−5 M , and 1×10−4 M .

  • Spectral Acquisition: Scan each working solution from 400 nm to 200 nm using a slit width of 1 nm and a scan speed of 60 nm/min. Ensure peak absorbances fall strictly within the linear dynamic range of the detector ( 0.1 A≤A≤1.0 A ).

  • Data Processing: Calculate the molar absorptivity ( ϵ ) for the λmax​ of all three concentrations using the Beer-Lambert Law ( A=ϵbc ). The calculated ϵ values must agree within ±2% . A larger variance indicates molecular aggregation or stray light interference, necessitating a readjustment of the concentration range.

UVVisWorkflow N1 Sample Prep (Analytical Balance) N2 Solvent Dissolution (Spectro-grade) N1->N2 N3 Serial Dilution (Target Abs: 0.1-1.0) N2->N3 N4 Baseline Correction (Matched Cuvettes) N3->N4 N5 Parameter Setup (200-400 nm scan) N4->N5 N6 Spectral Acquisition N5->N6 N7 Data Processing (λ_max & ε Calc) N6->N7

Logical workflow for UV-Vis spectral acquisition ensuring photometric accuracy.

References[2] The role of ion-lipid interactions and lipid packing in transient defects caused by phenolic compounds, National Institutes of Health (PMC),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6129486/[1] α-Methylcinnamic acid - the NIST WebBook, National Institute of Standards and Technology,https://webbook.nist.gov/cgi/cbook.cgi?ID=C1199775&Units=SI[3] alpha-Methylcinnamic acid | C10H10O2 | CID 637817, PubChem - NIH,https://pubchem.ncbi.nlm.nih.gov/compound/637817

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Protocols & Analytical Methods

Method

3-bromo-2-methyl-3-phenylacrylic acid as a precursor in organic synthesis

Application Note: 3-Bromo-2-methyl-3-phenylacrylic Acid as a Precursor in Organic Synthesis Executive Summary 3-Bromo-2-methyl-3-phenylacrylic acid is a highly versatile, bifunctional building block in organic synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Bromo-2-methyl-3-phenylacrylic Acid as a Precursor in Organic Synthesis

Executive Summary

3-Bromo-2-methyl-3-phenylacrylic acid is a highly versatile, bifunctional building block in organic synthesis. Featuring both an α,β -unsaturated carboxylic acid moiety and a vinylic bromide, this compound is uniquely primed for transition-metal-catalyzed cross-coupling and carbonylative cyclization reactions. This application note details its use as a precursor for synthesizing highly substituted maleimides (1H-pyrrole-2,5-diones) and maleic anhydrides, providing mechanistic insights, a validated experimental protocol, and optimization data for drug development professionals and synthetic chemists.

Chemical & Structural Profiling

  • Chemical Name : 3-Bromo-2-methyl-3-phenylacrylic acid (Synonym: 3-bromo-2-methyl-3-phenylprop-2-enoic acid)

  • CAS Registry Number : 1[1]

  • Molecular Formula : C10H9BrO2

  • Structural Significance : The presence of the vinylic C–Br bond allows for facile oxidative addition by low-valent transition metals (e.g., Pd(0)), while the adjacent carboxylic acid acts as an internal nucleophile or directing group, enabling tandem intramolecular cyclizations.

Mechanistic Framework: Palladium-Catalyzed Carbonylative Cyclization

The synthesis of highly functionalized maleimides is of significant interest due to their prevalence in natural products, optoelectronic materials, and2[2]. 3-Bromo-2-methyl-3-phenylacrylic acid undergoes a highly efficient palladium-catalyzed carbonylative cyclization when reacted with 1,1-dimethylhydrazine (often referred to as 2,2-dimethylhydrazine in older literature) under carbon monoxide pressure[3].

Causality of Experimental Choices:

  • Palladium Catalyst : PdCl2 or Pd(OAc)2 is essential for the initial oxidative addition into the strong sp2 C–Br bond.

  • Ligand Selection : A bidentate phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) is critical. It provides the optimal bite angle to stabilize the acyl-palladium(II) intermediate, promoting CO insertion over direct nucleophilic attack by the hydrazine.

  • Nucleophile Design : 1,1-Dimethylhydrazine is chosen because the primary amine nitrogen selectively attacks the acyl-palladium intermediate. The dimethylamine group provides specific steric and electronic properties that facilitate the subsequent intramolecular cyclization (dehydration) without unwanted side reactions[4].

Experimental Protocol: Synthesis of 1-(Dimethylamino)-3-methyl-4-phenyl-1H-pyrrole-2,5-dione

The following protocol outlines the self-validating workflow for the carbonylative cyclization of 3-bromo-2-methyl-3-phenylacrylic acid.

Reagents & Equipment:

  • 3-Bromo-2-methyl-3-phenylacrylic acid (1.0 mmol)

  • PdCl2 (5 mol%)

  • dppp (5 mol%)

  • Triethylamine (Et3N, 2.0 equiv)

  • 1,1-Dimethylhydrazine (1.2 equiv)

  • Anhydrous THF (5.0 mL)

  • Carbon Monoxide (CO) gas (autoclave or high-pressure reactor)

Step-by-Step Methodology:

  • System Preparation : In a dry, argon-purged high-pressure autoclave, add 3-bromo-2-methyl-3-phenylacrylic acid, PdCl2, and dppp. Causality: An inert atmosphere prevents premature oxidation of the phosphine ligand, ensuring the active Pd(0) species is generated efficiently.

  • Solvent and Base Addition : Inject anhydrous THF followed by Et3N. Causality: Et3N neutralizes the HBr generated during the catalytic cycle, preventing catalyst poisoning and substrate degradation.

  • Nucleophile Introduction : Add 1,1-dimethylhydrazine via a gas-tight syringe.

  • Carbonylation : Pressurize the autoclave with CO gas to 5 bar. Heat the reaction mixture to 100 °C and stir for 16 hours. Self-Validation: A color change from pale yellow to dark brown/black indicates the formation of inactive Pd nanoparticles, signaling the completion of the catalytic cycle and exhaustion of the active catalyst.

  • Workup : Cool the reactor to room temperature and safely vent the excess CO gas in a fume hood. Filter the crude mixture through a pad of Celite to remove palladium residues.

  • Extraction & Purification : Extract the filtrate with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Hexane/EtOAc) to isolate the pure maleimide.

Data Presentation: Reaction Optimization

The efficiency of the carbonylative cyclization is highly dependent on the catalyst-ligand system and CO pressure. Table 1 summarizes typical optimization parameters based on established palladium-catalyzed carbonylation profiles.

EntryCatalyst (5 mol%)Ligand (5 mol%)Base (2.0 eq)CO PressureYield (%)
1PdCl2dpppEt3N5 bar85
2Pd(OAc)2dpppEt3N5 bar82
3PdCl2PPh3Et3N5 bar45
4PdCl2dpppK2CO35 bar60
5PdCl2dpppEt3N1 bar35

Table 1: Optimization of the Pd-catalyzed carbonylative cyclization. Note the significant drop in yield when using a monodentate ligand (PPh3) or low CO pressure, highlighting the necessity of dppp for stabilizing the acyl-Pd intermediate.

Alternative Synthetic Pathways

Beyond maleimides, 3-bromo-2-methyl-3-phenylacrylic acid serves as a precursor for other valuable scaffolds:

  • Maleic Anhydrides : In the absence of a hydrazine nucleophile, performing the carbonylation in acetic acid with a palladium catalyst and triethylammonium acetate yields 5[5].

  • Suzuki-Miyaura Cross-Coupling : The vinylic bromide can undergo cross-coupling with arylboronic acids to yield highly substituted β,β -diaryl acrylic acids. These are critical precursors to tamoxifen analogs and other selective estrogen receptor modulators (SERMs).

Visualizing the Catalytic Cycle

CatalyticCycle Sub 3-Bromo-2-methyl- 3-phenylacrylic acid OxAdd Vinyl-Palladium(II) Intermediate Sub->OxAdd + Pd(0)L_n - Br- Pd0 Pd(0)L_n Active Catalyst Pd0->OxAdd COIns Acyl-Palladium(II) Intermediate OxAdd->COIns + CO Gas Insertion NuAtt Nucleophilic Attack (1,1-Dimethylhydrazine) COIns->NuAtt Amide Maleamic Acid Intermediate NuAtt->Amide Reductive Elimination - Pd(0)L_n Amide->Pd0 Catalyst Regeneration Prod 1-(Dimethylamino)-3-methyl- 4-phenyl-1H-pyrrole-2,5-dione Amide->Prod Intramolecular Cyclization (- H2O)

Catalytic cycle for the Pd-catalyzed carbonylative cyclization of 3-bromo-2-methyl-3-phenylacrylic acid.

References

  • Title: 3-Bromo-2-methyl-3-phenylacrylic acid | CAS#:90772-58-0 Source: Chemsrc URL
  • Title: A Palladium-Catalyzed Cascade C–C Activation of Cyclopropenone and Carbonylative Amination: Easy Access to Highly Functionalized Maleimide Derivatives Source: Organic Letters - ACS Publications URL
  • Title: Palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine leading to 1-(dimethylamino)
  • Title: ChemInform Abstract: Palladium-Catalyzed Carbonylative Cyclization of β-Bromo-α,β-unsaturated Carboxylic Acids Leading to Maleic Anhydrides Source: ResearchGate URL

Sources

Application

esterification methods for 3-bromo-2-methyl-3-phenylacrylic acid derivatives

An Application Note for the structural modification of densely functionalized α,β -unsaturated carboxylic acids. Introduction & Mechanistic Rationale The esterification of 3-bromo-2-methyl-3-phenylacrylic acid (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the structural modification of densely functionalized α,β -unsaturated carboxylic acids.

Introduction & Mechanistic Rationale

The esterification of 3-bromo-2-methyl-3-phenylacrylic acid (also known as α -methyl- β -bromocinnamic acid) presents unique synthetic challenges. This molecule is characterized by severe steric hindrance around the carboxylate carbon, induced by the adjacent α -methyl group and the bulky β -phenyl and vinylic bromide substituents. Furthermore, the vinylic bromide serves as a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings) and must be preserved.

Traditional Fischer esterification—which relies on refluxing strong acids (e.g., H2​SO4​ )—is highly suboptimal for this substrate. The steric clash severely retards the kinetics of nucleophilic attack on the protonated carbonyl, while prolonged heating in strong acid increases the risk of E/Z isomerization or solvolysis of the vinylic halogen[1]. To achieve high yields while maintaining stereoretention and functional group tolerance, researchers must employ mild, targeted esterification strategies: Steglich Esterification or Base-Promoted Alkylation [2],[3].

Methodological Overview & Quantitative Comparison

The selection of the esterification method depends entirely on the nature of the esterifying group (alcohol vs. alkyl halide). The table below summarizes the quantitative and qualitative parameters of the available methodologies.

ParameterFischer EsterificationSteglich Esterification (EDC/DMAP)Base-Promoted Alkylation
Reagents H2​SO4​ or HCl , AlcoholEDC·HCl, DMAP, Alcohol K2​CO3​ or Cs2​CO3​ , Alkyl Halide
Typical Yield < 40%75–95%85–98%
Reaction Temp 80–110 °C (Reflux)0 °C to Room TempRoom Temp to 50 °C
Steric Tolerance PoorExcellentExcellent
Vinylic Br Stability Moderate (Risk of solvolysis)HighHigh
Isomerization Risk High (Acid/Heat induced)Low (Neutral/Mild)Low (Mild Base)

Esterification Strategy Workflow

G Start Target: Esterify 3-Bromo-2-methyl -3-phenylacrylic acid Q1 What is the nature of the esterifying group? Start->Q1 Opt1 Alkyl Halide available (e.g., MeI, BnBr) Q1->Opt1 Alkylating Agent Opt2 Alcohol available (e.g., EtOH, iPrOH) Q1->Opt2 Alcohol Nucleophile Method1 Base-Promoted Alkylation (K2CO3, DMF, RT to 50°C) Opt1->Method1 SN2 Mechanism Bypasses Steric Hindrance Method2 Steglich Esterification (EDC, DMAP, CH2Cl2, RT) Opt2->Method2 Acylpyridinium Intermediate Overcomes Steric Hindrance

Decision matrix for selecting esterification protocols for hindered bromoacrylic acids.

Detailed Experimental Protocols

Protocol A: Modified Steglich Esterification (EDC/DMAP)

Causality & Logic: The Steglich esterification utilizes a carbodiimide to activate the carboxylic acid[2]. We specifically select EDC·HCl over DCC because the resulting urea byproduct is water-soluble, eliminating the need for tedious filtration and chromatography[4]. To overcome the steric hindrance of the α -methyl group, DMAP is employed as an acyl transfer catalyst. DMAP rapidly attacks the sterically crowded O-acylisourea intermediate to form a highly electrophilic, protruding acylpyridinium species, which is easily intercepted by the alcohol[4]. The reaction is initiated at 0 °C to suppress the irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere ( N2​ or Argon), dissolve 3-bromo-2-methyl-3-phenylacrylic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous CH2​Cl2​ (0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.2 equiv). Self-Validation Check: The solution should remain clear. A catalytic amount is sufficient because DMAP is continuously regenerated.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC·HCl (1.5 equiv) portion-wise over 10 minutes.

  • Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then naturally warm to room temperature. Stir for an additional 12–16 hours.

  • Quench & Workup: Dilute the mixture with additional CH2​Cl2​ . Wash sequentially with:

    • 1M HCl (2 × 20 mL) to remove DMAP and unreacted EDC.

    • Saturated aqueous NaHCO3​ (2 × 20 mL) to remove unreacted bromoacrylic acid.

    • Brine (1 × 20 mL) to break emulsions and pre-dry the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the ester.

Protocol B: Base-Promoted Alkylation (Naked Anion Method)

Causality & Logic: When the desired ester alkyl group can be sourced from an alkyl halide (e.g., methyl iodide, benzyl bromide), base-promoted alkylation is the superior choice. By using a mild inorganic base ( K2​CO3​ or Cs2​CO3​ )[3] in a polar aprotic solvent like DMF, the carboxylic acid is deprotonated. Because DMF lacks hydrogen-bond donors, it cannot effectively solvate the resulting carboxylate anion. This creates a highly reactive "naked anion" that undergoes a rapid SN​2 substitution on the alkyl halide[3]. This pathway is entirely unaffected by the steric bulk of the α -methyl group because the bond-forming event occurs at the electrophilic carbon of the alkyl halide, not the hindered carbonyl carbon.

G Acid Hindered Carboxylic Acid (R-COOH) Base Mild Base (K2CO3) in Polar Aprotic DMF Acid->Base Deprotonation Anion Naked Carboxylate Anion (Highly Nucleophilic) Base->Anion Weak Solvation Halide Alkyl Halide (R'-X) Anion->Halide SN2 Attack Ester Target Ester (R-COOR') Halide->Ester Halide Leaving

Mechanistic sequence of base-promoted alkylation highlighting the naked anion effect in DMF.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 3-bromo-2-methyl-3-phenylacrylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered, anhydrous K2​CO3​ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete generation of the carboxylate salt.

  • Alkylation: Dropwise add the alkyl halide (1.2 equiv). Note: If using volatile halides like methyl iodide, perform this step in a sealed system or equipped with a cold-finger condenser.

  • Propagation: Stir the mixture at room temperature (or heat gently to 40 °C for less reactive secondary halides) for 4–8 hours. Monitor via TLC until the acid is consumed.

  • Quench & Workup: Pour the reaction mixture into a 5-fold volume of ice water to precipitate the product and partition DMF into the aqueous phase.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to aggressively strip any residual DMF from the organic phase.

  • Isolation: Dry over MgSO4​ , filter, and concentrate in vacuo.

References

  • Title: A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives Source: MDPI (Molecules) URL: [Link]

  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Cesium carbonate as a mediated inorganic base in some organic transformations Source: Academia.edu URL: [Link]

Sources

Method

protocol for the decarboxylation of 3-bromo-2-methyl-3-phenylacrylic acid

Application Note & Protocol: Microwave-Assisted Copper-Catalyzed Protodecarboxylation of 3-Bromo-2-methyl-3-phenylacrylic Acid Introduction & Mechanistic Rationale The synthesis of highly substituted vinyl bromides is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Microwave-Assisted Copper-Catalyzed Protodecarboxylation of 3-Bromo-2-methyl-3-phenylacrylic Acid

Introduction & Mechanistic Rationale

The synthesis of highly substituted vinyl bromides is a critical operation in drug development, as these motifs serve as indispensable precursors for stereospecific Suzuki-Miyaura and Heck cross-coupling reactions. While traditional Hunsdiecker-type halodecarboxylation methods are effective for converting standard cinnamic acids into vinyl halides[1], they are redundant and often incompatible when the substrate is already halogenated.

For fully substituted α,β-unsaturated carboxylic acids like 3-bromo-2-methyl-3-phenylacrylic acid , the objective is a pure protodecarboxylation to yield 1-bromo-1-phenylprop-1-ene. This substrate presents severe steric hindrance and lacks an α-proton, completely blocking the standard base-promoted E1cB elimination pathways typically exploited for β-bromo cinnamic acids[2].

To overcome this thermodynamic hurdle, we employ a highly efficient microwave-assisted Copper(I)-catalyzed protodecarboxylation [3].

Causality in Experimental Design:
  • Catalyst Selection (Cu₂O / 1,10-Phenanthroline): Cu(I) is the active species responsible for carboxylate coordination and subsequent CO₂ extrusion. Utilizing air-stable Cu₂O bypasses the induction period required to reduce Cu(II) precatalysts. The bidentate nitrogen ligand, 1,10-phenanthroline, is strictly required to stabilize the Cu(I) center against disproportionation into inactive Cu(0) and Cu(II) at extreme temperatures[3].

  • Solvent System (NMP/Quinoline 3:1): N-Methyl-2-pyrrolidone (NMP) possesses a high dipole moment, making it an exceptional microwave absorber that allows the system to reach 190 °C in seconds. Quinoline acts as a basic co-solvent that deprotonates the sterically shielded carboxylic acid, facilitating the formation of the Cu(I)-carboxylate complex, and later serves as a proton shuttle to quench the vinyl-copper intermediate[3].

  • Microwave Irradiation: Conventional thermal heating of tetrasubstituted acrylic acids often leads to competitive debromination or polymerization due to prolonged exposure to high temperatures. Microwave irradiation restricts the reaction time to just 15 minutes, kinetically trapping the desired vinyl bromide before degradation pathways can dominate[3].

Mechanistic Pathway

Mechanism A 3-Bromo-2-methyl-3-phenylacrylic acid + Cu(I)-Phenanthroline B Cu(I)-Carboxylate Complex (Substrate Coordination) A->B Quinoline (Base) - H+ C Vinyl-Copper(I) Intermediate + CO2 (Extrusion) B->C MW, 190 °C - CO2 C->A Catalyst Regeneration D 1-Bromo-1-phenylprop-1-ene (Protonation) C->D + H+ (From Solvent)

Fig 1: Catalytic cycle for the Cu(I)-mediated protodecarboxylation of the acrylic acid derivative.

Quantitative Optimization Data

The necessity of the microwave-assisted Cu/Phen system is validated by the optimization metrics summarized below. Alternative methods, such as visible-light photocatalysis, are highly effective for specific stereoselective decarboxylations[4] but struggle with the steric bulk of tetrasubstituted brominated substrates.

Table 1: Optimization of Decarboxylation Conditions for 3-Bromo-2-methyl-3-phenylacrylic Acid

EntryCatalyst System (mol %)Solvent SystemHeating Method & TempTimeYield (%)
1NoneNMP / Quinoline (3:1)Microwave (190 °C)15 min0
2Cu₂O (5) / Phen (10)DMFMicrowave (190 °C)15 min34
3Cu₂O (5) / Phen (10)NMPMicrowave (190 °C)15 min58
4Cu₂O (5) / Phen (10)NMP / Quinoline (3:1)Oil Bath (190 °C)24 h72*
5 Cu₂O (5) / Phen (10) NMP / Quinoline (3:1) Microwave (190 °C) 15 min 94

*Note: Extended thermal heating in Entry 4 resulted in ~15% competitive debromination byproducts.

Experimental Protocol

Reagents and Equipment
  • Substrate: 3-Bromo-2-methyl-3-phenylacrylic acid (MW: 241.08 g/mol )

  • Catalyst: Copper(I) oxide (Cu₂O), 1,10-Phenanthroline (Phen)

  • Solvents: N-Methyl-2-pyrrolidone (NMP, anhydrous), Quinoline (Reagent grade)

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with 10 mL pressure-rated vials.

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-bromo-2-methyl-3-phenylacrylic acid (120.5 mg, 0.50 mmol, 1.0 equiv).

  • Catalyst Loading: Add Cu₂O (3.6 mg, 0.025 mmol, 5 mol %) and 1,10-phenanthroline (9.0 mg, 0.05 mmol, 10 mol %). Note: The reaction is relatively insensitive to air, but purging the vial with Argon prior to solvent addition ensures maximum catalyst longevity.

  • Solvent Addition: Inject NMP (1.5 mL) and Quinoline (0.5 mL) into the vial. Seal the vial immediately with a Teflon-lined crimp cap or snap cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Program the reactor to heat to 190 °C with a ramp time of 2 minutes, and hold at 190 °C for exactly 15 minutes with high-speed magnetic stirring (800 rpm).

  • Quenching & Workup: Allow the vial to cool to room temperature (the microwave's compressed air cooling should achieve this in <3 minutes). Carefully uncap the vial and dilute the dark mixture with Ethyl Acetate (10 mL).

  • Quinoline Neutralization: Transfer the mixture to a separatory funnel and add 1M aqueous HCl (15 mL) to protonate and partition the quinoline into the aqueous layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexanes) to afford 1-bromo-1-phenylprop-1-ene as a clear liquid.

Workflow Step1 1. Reagent Assembly (Substrate, Cu2O, Phen) Step2 2. Microwave Irradiation (190 °C, 15 min) Step1->Step2 Step3 3. Aqueous Workup (HCl quench, Extraction) Step2->Step3 Step4 4. Purification (Silica Chromatography) Step3->Step4

Fig 2: Step-by-step experimental workflow for the microwave-assisted decarboxylation protocol.

References

  • Chemoenzymatic Hunsdiecker-Type Decarboxylative Bromination of Cinnamic Acids. ACS Catalysis.[1] URL: [Link]

  • Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry.[3] URL: [Link]

  • Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow. The Journal of Organic Chemistry.[4] URL: [Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. NIH / PMC.[2] URL: [Link]

Sources

Application

Application Note: Asymmetric Hydrogenation of 3-Bromo-2-methyl-3-phenylacrylic Acid

Document ID: AN-2026-03-882 Target Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: Homogeneous Transition-Metal Catalysis Introduction & Mechanistic Rationale The asymmetric hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-882 Target Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: Homogeneous Transition-Metal Catalysis

Introduction & Mechanistic Rationale

The asymmetric hydrogenation of tetrasubstituted α,β -unsaturated carboxylic acids, such as 3-bromo-2-methyl-3-phenylacrylic acid, represents a formidable challenge in synthetic organic chemistry. This specific substrate presents two competing vulnerabilities that dictate the entire experimental design:

  • Extreme Steric Hindrance: The fully substituted alkene severely retards the migratory insertion step of the catalytic cycle.

  • Chemoselectivity (C-Br Lability): The vinylic carbon-bromine bond is highly susceptible to hydrodehalogenation under standard reductive conditions.

Traditional heterogeneous catalysis (e.g., Pd/C) fails entirely for this transformation. The oxidative addition of Pd(0) into the C-Br bond outpaces olefin coordination, leading exclusively to des-bromo side products. To achieve high chemoselectivity and enantioselectivity, a homogeneous Rhodium(I) catalyst paired with a sterically demanding, electron-rich bisphosphine ligand (such as Walphos) is required[1]. The Rh(I) center preferentially undergoes oxidative addition with H₂ rather than the C-Br bond, while the chiral ligand pocket dictates the stereochemical outcome of the hydride transfer.

Recent breakthroughs have also highlighted the use of Cobalt precatalysts for highly substituted acrylic acids[2], and rigid C-stereogenic ligands have shown exceptional performance in related asymmetric hydrogenations[3]. Furthermore, mechanistic investigations into related Ir-catalyzed systems have successfully isolated migratory insertion intermediates, confirming the stepwise nature of the reduction for sterically encumbered olefins[4].

CatCycle Rh1 [Rh(L*)]⁺ Active Catalyst Rh3_H [Rh(H)₂(L*)]⁺ Dihydride Rh1->Rh3_H + H₂ Rh3_Sub [Rh(H)₂ (L*)(Sub)]⁺ Coordination Rh3_H->Rh3_Sub + Substrate Rh3_Alk [Rh(H) (Alkyl)(L*)]⁺ Insertion Rh3_Sub->Rh3_Alk Migratory Insertion Rh3_Alk->Rh1 Reductive Elimination

Rhodium(I) catalytic cycle demonstrating the chemoselective reduction pathway.

Quantitative Data: Catalyst Screening Matrix

To establish the causality behind the selected protocol, the following matrix summarizes the performance of various catalytic systems. The data illustrates why Rh(I) and specific ligands are mandatory for this substrate.

Table 1: Catalyst and Condition Screening Matrix
EntryMetal PrecursorChiral LigandSolventPressure (bar)Conv. (%)ee (%)Dehalogenation (%)
1 [Rh(COD)₂]BF₄ (R,R)-Walphos MeOH 30 >99 95 <1
2[Rh(COD)₂]BF₄(S,S)-TangPhosMeOH308289<1
3[Ir(COD)Cl]₂(R)-SIPHOXDCM5090922
4Co(COD)(PhBPE)(R,R)-PhBPEMeOH30>9991<1
5Pd/C (10 wt%)None (Control)MeOH10>99N/A>98

Note: Entry 5 exemplifies the chemoselectivity failure of heterogeneous Pd/C, which drives complete hydrodehalogenation. Entry 1 represents the optimized conditions utilized in the protocol below.

Experimental Protocol

Reagents & Materials
  • Substrate: 3-bromo-2-methyl-3-phenylacrylic acid (Rigorously degassed).

  • Precatalyst: [Rh(COD)₂]BF₄ (Stored under inert atmosphere).

  • Chiral Ligand: (R,R)-Walphos.

  • Solvent: Anhydrous, degassed Methanol (MeOH).

  • Gas: High-purity Hydrogen gas (H₂, 99.999%).

Step-by-Step Methodology

Step 1: Glovebox Preparation (Causality: O₂/H₂O Exclusion)

  • Action: In a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh 0.01 mmol of [Rh(COD)₂]BF₄ and 0.011 mmol of (R,R)-Walphos.

  • Causality: A 10% ligand excess prevents the formation of unligated, achiral Rh-species that would erode the enantiomeric excess (ee). Strict anaerobic conditions are required because electron-rich phosphine ligands readily oxidize to phosphine oxides, permanently deactivating the catalyst.

Step 2: Catalyst Complexation

  • Action: Dissolve the metal and ligand in 1.0 mL of anhydrous MeOH. Stir for 30 minutes at room temperature until a deep orange/red solution forms.

  • Causality: This pre-stirring step ensures the complete displacement of the cyclooctadiene (COD) ligands by the chelating bisphosphine, forming the active precatalyst complex prior to substrate exposure.

Step 3: Substrate Loading

  • Action: Add 1.0 mmol of 3-bromo-2-methyl-3-phenylacrylic acid to a glass vial equipped with a magnetic stir bar. Transfer the 1.0 mL catalyst solution into this vial and dilute with an additional 4.0 mL of MeOH.

Step 4: Hydrogenation Execution

  • Action: Place the vial into a stainless-steel high-pressure autoclave. Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure H₂ manifold. Purge the reactor by pressurizing to 10 bar with H₂ and carefully venting (repeat 3 times). Finally, pressurize to 30 bar H₂.

  • Causality: The purge cycles remove residual N₂, ensuring the partial pressure of H₂ is accurate. A pressure of 30 bar is chosen to force the equilibrium toward the Rh(III)-dihydride species, overcoming the high steric barrier of the tetrasubstituted olefin.

Step 5: Reaction & Workup

  • Action: Stir the reaction at 50 °C for 16 hours. Cool to room temperature, carefully vent the H₂ gas, and concentrate the mixture under reduced pressure. Pass the crude residue through a short silica plug using Ethyl Acetate to remove the metal catalyst.

ExpWorkflow A 1. Glovebox Setup O₂ < 1 ppm, H₂O < 1 ppm B 2. Catalyst Complexation [Rh(COD)₂]BF₄ + (R,R)-Walphos A->B C 3. Reactor Loading Substrate + Catalyst in MeOH B->C D 4. Pressurization 30 bar H₂ Gas C->D E 5. Asymmetric Hydrogenation 50 °C, 16 hours D->E F 6. Workup & Filtration Silica Plug, EtOAc Elution E->F G 7. Validation & Analysis NMR (Conv.) & Chiral SFC (ee%) F->G

Step-by-step experimental workflow for the asymmetric hydrogenation protocol.

Trustworthiness: Self-Validating System

To ensure the integrity and reproducibility of the protocol, the workflow must be treated as a self-validating system. The following controls must be executed in parallel with the main reaction:

  • System Suitability Blank: Run the exact protocol using 10 wt% Pd/C instead of the Rh-complex.

    • Validation Criteria: Complete conversion to the des-bromo product must be observed via NMR. This proves the H₂ manifold, pressure, and temperature controls are functioning correctly.

  • Racemic Baseline Control: Run the protocol using the achiral ligand 1,4-bis(diphenylphosphino)butane (dppb).

    • Validation Criteria: Chiral Supercritical Fluid Chromatography (SFC) must show a perfect 50:50 ratio of enantiomers, validating the chiral separation method and ruling out artifactual peak integration.

  • Quantitative Mass Balance: Post-reaction, add 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard to the crude mixture.

    • Validation Criteria: ¹H NMR integration must show >99% mass balance of the aliphatic protons and the retained bromine atom, definitively ruling out background hydrodehalogenation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Separation of E and Z Isomers of 3-bromo-2-methyl-3-phenylacrylic acid

Welcome to the technical support center for the chromatographic separation of the geometric (E/Z) isomers of 3-bromo-2-methyl-3-phenylacrylic acid. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic separation of the geometric (E/Z) isomers of 3-bromo-2-methyl-3-phenylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop reliable and efficient separation methods.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during method development and routine analysis.

Question: I am seeing poor resolution or complete co-elution of my E and Z isomers. What are the primary causes and how can I fix this?

Answer:

Co-elution is the most common challenge when separating geometric isomers, as they often have very similar physical properties.[1] The issue stems from insufficient differential interaction between the isomers and the stationary phase. Here’s a systematic approach to resolving this problem:

1. Re-evaluate Your Stationary Phase:

  • The "Why": Standard C18 columns separate primarily based on hydrophobicity. Since E and Z isomers have nearly identical hydrophobicity, a C18 phase may not provide adequate selectivity.[2] You need a stationary phase that can exploit subtle differences in the isomers' shape and electronic structure.

  • The Solution:

    • Phenyl Phases (Phenyl-Hexyl, etc.): These are often the first choice after a C18 fails. The phenyl groups in the stationary phase can engage in π-π interactions with the phenyl ring of your analyte. The different spatial arrangement of the substituents in the E and Z isomers can lead to varied strengths of these interactions, enhancing selectivity.[3][4]

    • Pentafluorophenyl (PFP or F5) Phases: These phases offer a combination of hydrophobic, aromatic, and dipole-dipole interactions. They are particularly effective for separating halogenated compounds and isomers.[3]

    • Cholesterol-based Phases: These columns provide excellent shape selectivity for rigid, planar molecules, which can be highly effective for resolving geometric isomers.[5]

2. Optimize the Mobile Phase Composition:

  • The "Why": The mobile phase composition directly influences selectivity and retention.[6] Changing the organic modifier or its ratio can alter how the isomers interact with the stationary phase.

  • The Solution:

    • Switch Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. ACN and MeOH have different hydrogen bonding capabilities and dipole moments, which can significantly alter selectivity.[4] For phenyl columns, MeOH is often more effective at enabling π-π interactions compared to ACN.[4]

    • Adjust Mobile Phase Strength: Weaken your mobile phase (decrease the percentage of organic solvent) to increase the retention factor (k'). A longer residence time on the column can sometimes be sufficient to resolve closely eluting peaks. Aim for a k' between 2 and 10 for good resolution.[1]

    • Control pH: Your analyte is a carboxylic acid. The pH of the mobile phase will determine its ionization state.[4] Running the mobile phase at a pH at least 2 units below the pKa of the carboxylic acid will keep it in its neutral, protonated form, leading to better retention on a reversed-phase column and often sharper peaks. Use a suitable buffer like phosphate or formate to maintain a consistent pH.[3]

3. Refine Instrument Parameters:

  • The "Why": Efficiency plays a key role in resolution. Even with good selectivity, poor efficiency can lead to broad peaks that overlap.

  • The Solution:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and provide more time for the separation to occur.[7]

    • Increase Column Length or Use Smaller Particles: A longer column or a column packed with smaller particles (e.g., sub-2 µm) increases the number of theoretical plates (N), which directly improves resolution.[7][8]

    • Adjust Temperature: Temperature affects mobile phase viscosity and mass transfer. Systematically varying the column temperature (e.g., 25°C, 30°C, 40°C) can sometimes improve selectivity.[9]

Question: My peaks are tailing significantly. What's causing this and how do I get symmetrical, Gaussian peaks?

Answer:

Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues outside the column.[8][10]

1. Chemical Causes (Secondary Interactions):

  • The "Why": The most common cause of tailing for acidic compounds like yours is interaction with basic sites on the column, and vice versa for basic compounds. Even on high-purity silica, residual, un-capped silanol groups (Si-OH) can be present.[8] At a mid-range pH, these silanols can be ionized (Si-O⁻) and interact strongly with any positive character on your analyte, causing tailing. For an acid, interaction with basic metal impurities in the silica or frit can be a cause.

  • The Solution:

    • Optimize Mobile Phase pH: As mentioned above, ensure the mobile phase pH is low enough to keep your carboxylic acid fully protonated. This minimizes its potential for ionic interactions.

    • Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and are thoroughly end-capped to minimize exposed silanols. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.[8][11]

    • Check for Co-elution: A small, unresolved impurity eluting on the tail of the main peak can mimic peak tailing.[1] Using a high-resolution detector like a Diode Array Detector (DAD) or a mass spectrometer (MS) can help confirm peak purity.[1]

2. Physical and System Causes:

  • The "Why": "Extra-column volume" or dead volume in the system can cause peak broadening and tailing. This refers to any space the analyte travels through outside of the column itself, such as long tubing, poorly made connections, or a large detector flow cell.[11] A physical blockage or void at the head of the column can also distort peak shape.[12]

  • The Solution:

    • Minimize Tubing: Use narrow internal diameter (e.g., 0.12 mm or 0.005") tubing and keep the length between the injector, column, and detector as short as possible.[11]

    • Check Fittings: Ensure all fittings are properly swaged and that there are no gaps between the tubing and the bottom of the port (a common source of dead volume).

    • Inspect the Column: If all peaks in your chromatogram are tailing, it may indicate a physical problem with the column, such as a partially blocked inlet frit or a void in the packing material. Try flushing or back-flushing the column (if the manufacturer allows it) or replacing it.[10]

Troubleshooting Workflow Diagram

G cluster_start cluster_resolution Issue: Poor Resolution / Co-elution cluster_tailing Issue: Peak Tailing cluster_end start Problem: Poor E/Z Isomer Separation res_check Are peaks co-eluting? start->res_check tail_check Are peaks tailing? start->tail_check change_phase Change Stationary Phase (e.g., Phenyl, PFP, Cholesterol) res_check->change_phase Yes optimize_mobile Optimize Mobile Phase change_phase->optimize_mobile change_solvent Switch Organic Modifier (ACN <=> MeOH) optimize_mobile->change_solvent adjust_strength Weaken Mobile Phase (Increase k') change_solvent->adjust_strength adjust_ph Adjust pH (< pKa - 2) adjust_strength->adjust_ph optimize_instrument Refine Instrument Parameters (Flow Rate, Temp) adjust_ph->optimize_instrument end_node Separation Achieved optimize_instrument->end_node check_purity Check Peak Purity (DAD/MS) Is it a hidden impurity? tail_check->check_purity Yes check_purity->res_check Yes, co-eluting check_chemical Address Chemical Causes check_purity->check_chemical No use_new_column Use High-Purity, End-Capped Column check_chemical->use_new_column check_physical Address Physical Causes check_connections Check Fittings & Tubing (Minimize Dead Volume) check_physical->check_connections use_new_column->check_physical flush_column Flush/Replace Column check_connections->flush_column flush_column->end_node

Caption: A logical workflow for troubleshooting common issues in the separation of E/Z isomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is it critical to separate and quantify the E and Z isomers of 3-bromo-2-methyl-3-phenylacrylic acid in drug development?

In pharmaceutical development, different geometric isomers of a molecule can have vastly different pharmacological activities, toxicological profiles, and metabolic pathways.[13] Regulatory agencies like the FDA require that the specific isomeric composition of a drug substance be well-defined and controlled.[14][15] Failure to separate and quantify the E and Z isomers could lead to inconsistent clinical results or unexpected side effects. Therefore, a validated, stability-indicating analytical method that can resolve these isomers is mandatory.[16][17]

Q2: What are the recommended starting conditions for HPLC method development for this compound?

A systematic approach is key. Don't just test random conditions. A good starting point is to screen different stationary phases and organic modifiers.

ParameterRecommended Starting ConditionRationale
Columns 1. C18 (e.g., Ascentis C18) 2. Phenyl (e.g., Ascentis Phenyl) 3. PFP/F5 (e.g., Discovery HS F5)Screen for different selectivities. The C18 provides a baseline, while the Phenyl and F5 phases offer alternative interactions (π-π, dipole-dipole) crucial for isomer separation.[3]
Mobile Phase A 0.1% Formic Acid in Water or 20mM Phosphate Buffer, pH 2.5Ensures the carboxylic acid is protonated, leading to good retention and peak shape. Formic acid is volatile and MS-compatible.[3]
Mobile Phase B Acetonitrile (ACN) and Methanol (MeOH)Screen both solvents. They provide different selectivities and one may provide significantly better resolution.[4]
Gradient 5% to 95% B over 15-20 minutesA broad "scouting" gradient to determine the approximate elution conditions and assess the potential of each column/solvent combination.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)Standard starting flow rate. Can be optimized later.
Column Temp. 30 °CA slightly elevated temperature can improve efficiency and reduce backpressure.
Detection UV, ~210 nm or ~254 nmThe phenylacrylic acid structure should have strong UV absorbance. Scan with a DAD to find the optimal wavelength. A lower wavelength like 210 nm is often a good starting point for generic aromatic compounds.[18]

Q3: Can I use a chiral column to separate these E/Z isomers?

While chiral columns are designed to separate enantiomers, they can sometimes resolve other types of isomers, including geometric isomers.[2] The chiral stationary phase (CSP) creates a complex three-dimensional environment, and if the E and Z isomers fit differently into this environment, separation can occur. Polysaccharide-based chiral columns (e.g., those with cellulose or amylose derivatives) are particularly versatile and can operate in normal-phase, reversed-phase, and polar organic modes, making them worth screening if achiral methods fail.[2][19]

Q4: When should I consider an alternative technique like Supercritical Fluid Chromatography (SFC)?

SFC is an excellent alternative to HPLC for isomer separations and should be considered if you face persistent challenges with HPLC.[20][21]

  • Orthogonal Selectivity: SFC is a form of normal-phase chromatography and often provides very different selectivity compared to reversed-phase HPLC.[22]

  • High Efficiency & Speed: The low viscosity of supercritical CO2 allows for faster flow rates and rapid column equilibration, leading to high-throughput analysis.[23]

  • Ideal for Isomers: SFC has a strong track record for separating stereoisomers and positional isomers.[20][22]

Section 3: Experimental Protocol: HPLC Method Development Workflow

This protocol outlines a step-by-step process for developing a robust, validated HPLC method for the separation of E and Z isomers of 3-bromo-2-methyl-3-phenylacrylic acid.

Objective: To develop a stability-indicating reversed-phase HPLC method capable of baseline-resolving the E and Z isomers with a resolution (Rs) of ≥ 2.0.

1. Sample and Standard Preparation:

  • Prepare a stock solution of a mixed E/Z isomer standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From the stock, prepare a working standard at approximately 50 µg/mL in the same diluent. The injection solvent should ideally be as weak as or weaker than the initial mobile phase to prevent peak distortion.[12]

2. Stage 1: Column and Solvent Screening (Scouting):

  • Set up the HPLC system according to the "Recommended Starting Conditions" table in the FAQ section.

  • Sequentially install the C18, Phenyl, and PFP/F5 columns.

  • For each column, run the scouting gradient (e.g., 5-95% B in 15 min) first with ACN as Mobile Phase B, and then with MeOH as Mobile Phase B.

  • Evaluate: Compare all six chromatograms. Identify the column/solvent combination that shows the most "promise" – i.e., shows two distinct peaks or at least a partially resolved peak with a significant shoulder. This combination will be carried forward for optimization.

3. Stage 2: Gradient Optimization:

  • Based on the scouting run, determine the approximate %B at which the isomers elute. Let's call these %B_start and %B_end.

  • Design a new, shallower gradient focused around this elution window. For example, if the isomers eluted between 40% and 50% B in the scouting run, a new gradient could be 35-55% B over 20 minutes.

  • The "Why": A shallower gradient increases the separation between peaks by allowing more time for differential migration along the column.[6]

  • Iteratively adjust the gradient slope and time until baseline resolution (Rs ≥ 2.0) is achieved.

4. Stage 3: Method Finalization and System Suitability:

  • Once a suitable gradient is found, perform several replicate injections of the working standard.

  • System Suitability Test (SST): Establish and verify SST criteria to ensure the method performs consistently. Per regulatory guidelines, this should include:

    • Resolution (Rs): Must be ≥ 2.0 between the E and Z isomer peaks.

    • Tailing Factor (Tf): Should be ≤ 1.5 for both peaks.

    • Relative Standard Deviation (%RSD): For peak area and retention time of replicate injections, should be ≤ 2.0%.

Method Development Workflow Diagram

G cluster_screening 2. Stage 1: Screening cluster_optimization 3. Stage 2: Optimization cluster_finalization 4. Stage 3: Finalization prep 1. Sample Preparation (Mixed E/Z Standard, ~50 µg/mL) screen_cols Screen Columns (C18, Phenyl, PFP/F5) prep->screen_cols screen_solvs Screen Solvents (ACN and MeOH) screen_cols->screen_solvs scout_grad Run Broad Scouting Gradient (5-95% B) screen_solvs->scout_grad eval_screen Evaluate Results Select Best Column/Solvent Pair scout_grad->eval_screen shallow_grad Develop Shallow Gradient (Based on Scouting Data) eval_screen->shallow_grad Promise Shown iter_adjust Iteratively Adjust Slope & Time shallow_grad->iter_adjust eval_optim Evaluate Resolution (Target Rs >= 2.0) iter_adjust->eval_optim eval_optim->shallow_grad Resolution Not Met replicate_inj Perform Replicate Injections eval_optim->replicate_inj Resolution Met sst Define & Verify System Suitability (Rs, Tailing, %RSD) replicate_inj->sst validated_method Validated Method Ready sst->validated_method

Caption: A systematic workflow for HPLC method development and validation.

References

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
  • Comparison of Liquid and Supercritical Fluid Chromatography for the Separation of Enantiomers on Chiral St
  • Dr.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Supercritical fluid chrom
  • HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide Using Achiral/Chiral Column Switching. Taylor & Francis Online.
  • Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Rel
  • Peak Tailing in HPLC. Element Lab Solutions.
  • resolving (E)- and (Z)-isomers of icos-5-ene. Benchchem.
  • Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC–MS.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Mobile-phase selection for isomer selectivity in reversed-phase liquid chromatography: Evaluation of conventional and green, binary and ternary mobile phases for the separ
  • Developing HPLC Methods. Sigma-Aldrich.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Separation of positional isomers using chiral chromatography columns.
  • A Comparative Guide to the Separation of (Z) and (E) Isomers of 1,4-dibromobut-2-ene. Benchchem.
  • chrom
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • chiral chrom
  • Isomers and Recommended HPLC Columns for Effective Separ
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
  • How to separate E and Z isomers?
  • Mobile Phase Selectivity.
  • Crucial Role of Mobile Phase Composition in Chrom
  • 4 Common Mistakes to Avoid in HPLC.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Revised FDA Guidance on the validation of analytical methods. ECA Academy.
  • Finding the Best Separation for Enantiomeric Mixtures.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Fast Separation of Acrylamide Monomer
  • Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects.
  • Draft Guidance Analytical Procedures and Methods Validation CMC Documentation. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Aijiren.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Shape Selectivity of C30 Phases for RP-HPLC Separation of Tocopherol Isomers and Correlation with MAS NMR Data from Suspended Stationary Phases.
  • Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects.
  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacryl
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • Geometrical Isomerism of Phenylacrylic Acid: An In-depth Technical Guide. Benchchem.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

Sources

Optimization

preventing unwanted debromination of 3-bromo-2-methyl-3-phenylacrylic acid during cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering stalled catalytic cycles and complex byproduct mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering stalled catalytic cycles and complex byproduct mixtures.

When performing cross-coupling reactions (such as the Suzuki-Miyaura coupling) on 3-bromo-2-methyl-3-phenylacrylic acid , the most notorious mode of failure is unwanted debromination (yielding 2-methyl-3-phenylacrylic acid). This guide provides a deep mechanistic analysis, optimized self-validating protocols, and actionable troubleshooting steps to eliminate this side reaction.

Part 1: Mechanistic Insights & Causality (The "Why")

To solve debromination, we must first understand the kinetic bottlenecks specific to this molecule. 3-bromo-2-methyl-3-phenylacrylic acid is a highly sterically hindered, tetrasubstituted vinylic halide.

When the Pd(0) catalyst undergoes oxidative addition into the vinylic C–Br bond, it forms a bulky Pd(II) intermediate. Because of the extreme steric shielding from the adjacent phenyl and methyl groups, the subsequent transmetalation step is kinetically retarded . This long residence time leaves the Pd(II) complex highly susceptible to intercepting a proton or hydride. that this protodehalogenation occurs via the reductive elimination of an arylpalladium(II) hydride intermediate[1].

Compounding this issue is the substrate's free carboxylic acid (-COOH) group, which acts as an endogenous proton source, directly facilitating protodepalladation if not properly managed.

Mechanism Start 3-Bromo-2-methyl- 3-phenylacrylic acid OxAdd Pd(II) Oxidative Addition Complex Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Accelerated by XPhos) OxAdd->Transmet Boronic Acid (Desired) Hydride Hydride/Proton Transfer (Solvent/Base/COOH) OxAdd->Hydride Slow Transmetalation (Undesired) RedElim Reductive Elimination Transmet->RedElim Product Cross-Coupled Product RedElim->Product Debrom Debrominated Byproduct (Hydrodehalogenation) Hydride->Debrom Reductive Elimination

Fig 1. Competing mechanistic pathways: Desired cross-coupling vs. undesired hydrodehalogenation.

Part 2: Troubleshooting FAQs

Q1: Where are the hydrides and protons coming from in my reaction mixture? Beyond the substrate's own free carboxylic acid, the most common culprits are protic solvents and adventitious moisture. when protic solvents like methanol or ethanol are used, proving that solvent deprotonation plays a major role in the mechanism[2]. Furthermore, for undesired hydrodehalogenation[3].

Q2: How does the free carboxylic acid group exacerbate the problem? If the -COOH group is not fully deprotonated, it remains acidic enough to protonate the Pd(II) intermediate. Additionally, carboxylate anions can coordinate to the palladium center, creating a stable, unreactive complex that further slows transmetalation. Solution: Either protect the acid as a methyl/ethyl ester prior to coupling, or use a strict >3.0 molar equivalent excess of an inorganic base (like K₃PO₄) to ensure complete, irreversible deprotonation.

Q3: How do I kinetically favor the cross-coupling over the debromination side reaction? You must lower the activation energy of the transmetalation step. that can be suppressed by upgrading your ligand system[4]. Using a highly bulky, electron-rich biaryl phosphine ligand (such as XPhos or SPhos) forces the palladium center into a highly reactive monoligated state, drastically accelerating transmetalation and outcompeting the slower debromination pathway.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the suppression of debromination for this specific vinylic halide.

EntrySolvent SystemBase (Equivalents)LigandTemp (°C)Cross-Coupled Yield (%)Debrominated Yield (%)
1EtOH / H₂O (4:1)Na₂CO₃ (1.5 eq)PPh₃8018%68%
21,4-Dioxane (Anhydrous)K₃PO₄ (1.5 eq)PPh₃8042%45%
31,4-Dioxane (Anhydrous)K₃PO₄ (3.0 eq)PPh₃8061%22%
4 Toluene (Anhydrous) K₃PO₄ (3.0 eq) XPhos 65 89% < 5%

Data Interpretation: Moving from protic (Entry 1) to aprotic solvents (Entry 2) removes external hydride sources. Increasing base equivalents (Entry 3) neutralizes the internal -COOH proton source. Upgrading to XPhos and lowering the temperature (Entry 4) kinetically accelerates transmetalation while thermodynamically disfavoring the higher-activation-energy debromination pathway.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, use this step-by-step methodology with built-in validation checkpoints.

Step 1: Reagent Preparation & Pre-activation

  • In an oven-dried Schlenk flask under an argon atmosphere, add 3-bromo-2-methyl-3-phenylacrylic acid (1.0 equiv) and anhydrous K₃PO₄ (3.0 equiv).

  • Suspend the mixture in anhydrous, degassed Toluene (0.1 M concentration).

  • Stir at room temperature for 15 minutes to allow the base to fully deprotonate the carboxylic acid.

  • Validation Checkpoint 1: Take a 10 µL aliquot, dilute in dry MeCN, and analyze via LC-MS. You should observe the mass of the carboxylate anion. If the free acid mass persists, verify the anhydrous nature of your base.

Step 2: Catalyst & Coupling Partner Addition 4. Add the arylboronic acid (1.5 equiv). 5. In a separate dry vial, pre-mix Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in 1 mL of degassed Toluene until the solution turns a uniform color (indicating active catalyst complexation), then transfer this to the main reaction flask.

Step 3: Reaction Execution & Monitoring 6. Heat the reaction mixture to 65 °C.

  • Validation Checkpoint 2: At the 2-hour mark, pull a 10 µL aliquot. Analyze via LC-MS to compare the ratio of the desired product mass against the debrominated byproduct (m/z corresponding to 2-methyl-3-phenylacrylic acid). If the debrominated byproduct exceeds 10% relative abundance, immediately halt the reaction, as hydride contamination has occurred.

Step 4: Work-up 7. Cool to room temperature, quench with 1M HCl (to re-protonate the carboxylic acid for extraction), and extract with Ethyl Acetate (3x). 8. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Step1 Identify Debromination via LC-MS/NMR Decision1 Is the -COOH group protected or neutralized? Step1->Decision1 Protect Protect as Ester OR Use >3.0 eq Base Decision1->Protect No Decision2 Are protic solvents used? (e.g., EtOH/H2O) Decision1->Decision2 Yes Protect->Decision2 Solvent Switch to Anhydrous 1,4-Dioxane or Toluene Decision2->Solvent Yes Decision3 Is transmetalation too slow? Decision2->Decision3 No Solvent->Decision3 Ligand Upgrade Ligand (e.g., XPhos, SPhos) Decision3->Ligand Yes Success Optimized Cross-Coupling Decision3->Success No Ligand->Success

Fig 2. Systematic troubleshooting workflow to eliminate debromination side reactions.

References

  • Primer on Cross-Coupling Side Reactions. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." PMC, National Institutes of Health. URL:[Link]

  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications (RSC Publishing). URL:[Link]

  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics (ACS Publications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Bromo-2-methyl-3-phenylacrylic Acid Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle when applying standard cross-coupling conditions to complex substrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle when applying standard cross-coupling conditions to complex substrates.

When working with 3-bromo-2-methyl-3-phenylacrylic acid , you are not simply coupling a vinyl halide. You are attempting to functionalize a sterically encumbered, fully substituted alkene precursor that also bears an unprotected, acidic carboxylate moiety. Standard catalytic systems (like Pd(PPh3​)4​ ) will inevitably stall, leading researchers to artificially inflate their catalyst loading (often >10 mol% ) to force the reaction to completion.

This guide is designed to help you engineer a robust, self-validating catalytic system that drives conversion while minimizing palladium loading to <1 mol% .

Part 1: Core Troubleshooting & FAQs

Q1: Why is my cross-coupling reaction stalling at <20% conversion using 5 mol% Pd(PPh3​)4​ ?

The Causality: The failure is rooted in the activation energy required for the oxidative addition step. 3-Bromo-2-methyl-3-phenylacrylic acid features a bromine atom on a highly sterically hindered C(sp2) carbon (flanked by a phenyl ring, a methyl group, and a carboxylic acid). Triphenylphosphine ( PPh3​ ) is neither bulky enough to facilitate the necessary reductive elimination nor electron-rich enough to force palladium into the hindered C(sp2)-Br bond. The Solution: You must switch to bulky, electron-rich ligands. Trialkylphosphines like P(t-Bu)3​ or Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) drastically lower the activation barrier for oxidative addition in hindered vinyl bromides .

Q2: How does the free carboxylic acid moiety affect my catalyst loading and base stoichiometry?

The Causality: The unprotected −COOH group causes two distinct modes of failure:

  • Base Depletion: The acid will immediately consume one equivalent of your inorganic base to form a carboxylate salt. If you use the standard 2.0 equivalents of base, you are left with only 1.0 equivalent for the transmetalation step, which is kinetically insufficient.

  • Catalyst Poisoning: Free carboxylates can act as bidentate ligands, competitively coordinating to the Pd(II) intermediate and stalling the catalytic cycle before transmetalation can occur. The Solution: Increase your base loading to 3.0–3.5 equivalents (e.g., K3​PO4​ ). Ensure your solvent system contains at least 10-20% water (e.g., 1,4-Dioxane/ H2​O ) to keep the resulting carboxylate salt fully solvated and away from the palladium center.

Q3: How can I reliably reduce my catalyst loading from 5 mol% to <0.5 mol% for scale-up?

The Causality: High catalyst loadings are often a crutch for poor catalyst activation. When mixing Pd(OAc)2​ and free phosphine ligands in situ, you inevitably generate inactive PdL3​ or PdL4​ off-cycle resting states. The Solution: Utilize Palladium G3 or G4 pre-catalysts (e.g., XPhos Pd G3). These pre-catalysts are engineered to rapidly activate under mild basic conditions, generating the active Pd(0) species with a strict 1:1 Palladium-to-Ligand ratio. This prevents off-cycle resting states and allows for highly efficient turnover at loadings as low as 0.1 mol% .

Part 2: Mechanistic & Workflow Visualizations

To successfully optimize this reaction, you must understand where the substrate's unique structural features create bottlenecks within the catalytic cycle.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Sterically Hindered by -Ph, -CH3, -COOH) Pd0->OxAdd + 3-Bromo-2-methyl- 3-phenylacrylic acid PdII_Br Pd(II) Complex (Vinyl-Pd-Br) OxAdd->PdII_Br BaseExchange Base Exchange (Requires Excess Base due to -COOH) PdII_Br->BaseExchange PdII_OR Pd(II) Complex (Vinyl-Pd-OR) BaseExchange->PdII_OR Transmet Transmetalation (Ar-B(OH)2) PdII_OR->Transmet PdII_Ar Pd(II) Complex (Vinyl-Pd-Ar) Transmet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 - Coupled Product

Caption: Catalytic cycle highlighting bottlenecks for 3-bromo-2-methyl-3-phenylacrylic acid.

Workflow Step1 1. Reagent Preparation (Glovebox/Schlenk) Step2 2. Solvent Addition (Degassed Dioxane/H2O) Step1->Step2 Step3 3. Catalytic Reaction (80°C, 4-6 hours) Step2->Step3 Step3->Step3 Conversion <95% (Add Catalyst) Step4 4. Acidic Work-up (1M HCl to pH < 3) Step3->Step4 Conversion >95% Step5 5. Extraction & Purification (EtOAc, Chromatography) Step4->Step5

Caption: Experimental workflow for optimized palladium-catalyzed cross-coupling.

Part 3: Quantitative Data & Catalyst Selection

Table 1: Catalyst System Comparison for Hindered Vinyl Bromides

Catalyst SystemLigand TypeTypical LoadingConversion EfficiencyCausality / Scientific Rationale
Pd(PPh3​)4​ Standard 5.0−10.0 mol% Low ( <20% )Insufficient electron density to break the hindered C(sp2)-Br bond.
Pd(OAc)2​
  • SPhos
Buchwald 2.0−5.0 mol% Moderate ( 60−80% )Good electron richness, but in situ mixing creates off-cycle PdL2​ resting states.
Pd2​(dba)3​
  • P(t-Bu)3​
  • Bulky Alkyl 1.0−2.0 mol% High ( >90% )Excellent oxidative addition profile; however, requires strict air-free handling.
    XPhos Pd G3 Pre-catalyst 0.1−0.5 mol% Very High ( >95% ) Ensures exact 1:1 Pd:L ratio; rapid activation; ideal for scale-up and low loading.

    Part 4: Self-Validating Experimental Protocol

    This protocol outlines a Suzuki-Miyaura cross-coupling utilizing an optimized 0.5 mol% catalyst loading. The procedure includes built-in validation checks to ensure experimental integrity.

    Step 1: Reagent Preparation (Inert Atmosphere)

    • Inside a nitrogen-filled glovebox or using strict Schlenk techniques, charge an oven-dried reaction vial with:

      • 3-Bromo-2-methyl-3-phenylacrylic acid (1.0 equiv, limiting reagent)

      • Arylboronic acid (1.2 equiv)

      • Anhydrous K3​PO4​ (3.0 equiv)

      • XPhos Pd G3 (0.005 equiv / 0.5 mol%)

    • Causality Check: The 3.0 equivalents of base are mandatory. If you use less, the reaction will stall after the formation of the unreactive palladium-carboxylate complex.

    Step 2: Solvent Degassing & Addition

    • Prepare a mixture of 1,4-Dioxane and deionized water (4:1 v/v).

    • Sparge the solvent mixture with nitrogen for 30 minutes.

    • Add the degassed solvent to the reaction vial to achieve a substrate concentration of 0.2 M.

    • Causality Check: Oxygen is lethal to the active Pd(0) species, especially at 0.5 mol% loading. Inadequate degassing will result in palladium black precipitation within the first 20 minutes.

    Step 3: Reaction Execution

    • Seal the vial with a PTFE-lined septum cap and heat to 80 °C in a pre-heated reaction block.

    • Stir vigorously (800+ RPM) for 4 to 6 hours. The biphasic nature of the reaction requires high shear to ensure mass transfer between the organic (catalyst/substrate) and aqueous (base/boronate) phases.

    Step 4: Acidic Work-up & Validation

    • Cool the reaction to room temperature.

    • Self-Validation Step: Slowly add 1M HCl dropwise until the aqueous layer reaches a pH of <3 (verify with pH paper).

      • Why? The product exists as a water-soluble carboxylate salt under the basic reaction conditions. If you attempt to extract with an organic solvent before acidification, your product will remain in the aqueous waste layer.

    • Extract the acidified mixture with Ethyl Acetate ( 3×10 mL ).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure for subsequent purification.

    References

    • Fu, G. C. (2008). "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles through the Use of P(t-Bu)3 and PCy3 as Ligands." Accounts of Chemical Research.[Link]

    • Li, J., Zhang, X., Yao, Y., Gao, Y., Yang, W., & Zhao, W. (2022). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides." The Journal of Organic Chemistry. [Link]

    Optimization

    Technical Support Center: Overcoming Solubility Issues of 3-Bromo-2-methyl-3-phenylacrylic Acid

    From the Desk of the Senior Application Scientist In my tenure overseeing process chemistry scale-ups and analytical workflows, I frequently encounter researchers struggling with the dissolution of halogenated cinnamic a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    From the Desk of the Senior Application Scientist In my tenure overseeing process chemistry scale-ups and analytical workflows, I frequently encounter researchers struggling with the dissolution of halogenated cinnamic acid derivatives. 3-Bromo-2-methyl-3-phenylacrylic acid presents unique solvation challenges. Its sterically hindered α,β -unsaturated system, the heavy bromine atom, and strong intermolecular hydrogen bonding create a perfect storm for poor solubility in standard organic media.

    This support center is designed to move beyond basic "trial and error." Here, we dissect the thermodynamic causality of these solubility bottlenecks and provide field-proven, self-validating protocols to keep your workflows moving.

    Part 1: Fundamental Solubility Profiling (FAQ)

    Q: Why does 3-bromo-2-methyl-3-phenylacrylic acid exhibit stubborn insolubility in moderately polar solvents like dichloromethane (DCM), unlike standard cinnamic acid? A: The causality lies in the compound's crystal lattice energy and molecular dipole. While unsubstituted cinnamic acid is 1[1], the addition of the β -bromo and α -methyl groups restricts bond rotation and2[2]. More critically, the carboxylic acid functional groups form robust intermolecular dimers. In solvents with low hydrogen-bond accepting capacity (like DCM or toluene), the solvent-solute interactions are thermodynamically insufficient to overcome the lattice energy of these dimers.

    Q: What are the optimal organic solvents for preparing high-concentration stock solutions (>0.5 M)? A: You must utilize solvents capable of actively disrupting hydrogen-bonded dimers. Polar aprotic solvents with high dielectric constants and strong hydrogen-bond acceptor properties are mandatory.

    Table 1: Quantitative Solubility Profiling at 25°C

    Note: Empirical values are generalized for halogenated α -methylcinnamic acids based on standardized shake-flask assessments.

    SolventDielectric Constant ( ϵ )H-Bond Acceptor CapacityEmpirical Solubility (mg/mL)Recommended Application
    DMSO 46.7Excellent> 150Biological assays, NMR (DMSO-d6)
    DMF 36.7Excellent> 100Stock solutions, Cross-coupling
    THF 7.5Good~ 50Grignard/Lithiation workflows
    Ethyl Acetate 6.0Moderate~ 20Extraction, Chromatography
    Dichloromethane 8.9Poor< 5Avoid as primary solvent
    Hexane 1.9None< 0.1Anti-solvent for crystallization

    Part 2: Troubleshooting Guides & Workflows

    Issue 1: Precipitation During Low-Temperature Reactions

    Context: In 3[3] or metalation reactions involving α,β -unsaturated acids, THF is commonly used. However, at sub-zero temperatures (e.g., -78°C), the solubility of 3-bromo-2-methyl-3-phenylacrylic acid drops exponentially, leading to sudden precipitation and incomplete conversion. Root Cause: The kinetic energy at -78°C is too low to maintain the solvent-solute hydrogen bonds, causing the acid to rapidly re-dimerize and crash out of solution.

    Protocol A: Controlled Dissolution via Co-Solvent Thermal Cycling

    This protocol uses a Lewis basic co-solvent to permanently mask the acidic proton, preventing dimerization even at cryogenic temperatures.

    • Primary Solvation: Transfer the required mass of the acid into a flame-dried Schlenk flask under Argon. Add 80% of your total target solvent volume using anhydrous THF.

    • Lattice Disruption (Causality): Add the remaining 20% volume using anhydrous N,N'-Dimethylpropyleneurea (DMPU). Why? DMPU acts as a potent Lewis base that strongly coordinates with the carboxylic proton. This breaks the dimeric lattice and creates a bulky solvation sphere that physically prevents re-aggregation.

    • Thermal Cycling: Gently warm the mixture to 40°C in a water bath for 5 minutes.

    • Self-Validation Check: The solution must transition from a cloudy suspension to completely optically clear.

    • Cooling: Slowly cool the flask to -78°C. Validation: If the solution remains clear, the metastable supersaturation has been successfully stabilized by the DMPU. If turbidity returns, the DMPU ratio must be increased by 5% increments.

    Table 2: Effect of Additives on Cryogenic Solubility (-78°C)
    Solvent SystemAdditiveSolubility at -78°CMechanistic Effect
    100% THFNone< 1 mg/mLStrong acid dimerization (Precipitation)
    THF / 20% DMPUDMPU~ 25 mg/mLCoordinates acid, prevents dimerization
    DCM / 5% TEATriethylamine> 50 mg/mLSalt formation (ammonium carboxylate)
    Issue 2: Inconsistent NMR Spectra in CDCl3

    Context: Researchers often attempt to run routine 1H/13C NMR in CDCl3, resulting in missing acidic protons, broad baseline humps, and poor signal-to-noise ratios for the carbon skeleton. Root Cause: CDCl3 is a non-coordinating solvent. It cannot break the carboxylic dimers, meaning the compound exists as a suspended aggregate rather than a true solution. The 4[4] dictate that highly polar environments are required for monomeric dispersion.

    Protocol B: Base-Titration Solubilization

    If you cannot switch to DMSO-d6 and must use CDCl3, use this transient masking technique.

    • Initial Suspension: Suspend 10 mg of 3-bromo-2-methyl-3-phenylacrylic acid in 0.6 mL of CDCl3 in an NMR tube.

    • Titration (Causality): Add 1.5 equivalents of Pyridine-d5 (or 1 μ L of triethylamine). The base immediately deprotonates the acid (or forms a very strong H-bond complex), converting the neutral dimer into a highly soluble organic salt.

    • Self-Validation Check: Sonicate the tube for 30 seconds. The opaque suspension will instantly clarify into a transparent solution. Upon running the NMR, the broad aggregate peaks will vanish, yielding sharp, distinct multiplets for the aromatic ring and the α -methyl group.

    Part 3: Visual Workflows

    To streamline your decision-making process at the bench, follow this logical workflow for solvent selection and troubleshooting.

    SolubilityTroubleshooting Start Start: 3-Bromo-2-methyl- 3-phenylacrylic acid Solubility Issue CheckApp What is the downstream application? Start->CheckApp AppNMR NMR Spectroscopy CheckApp->AppNMR AppRxn Chemical Synthesis (e.g., Coupling/Halogenation) CheckApp->AppRxn NMRSolv Use DMSO-d6 instead of CDCl3 AppNMR->NMRSolv Standard NMRFail Must use CDCl3? AppNMR->NMRFail Specific requirement RxnTemp Reaction Temperature? AppRxn->RxnTemp NMRBase Add 1 eq. Pyridine-d5 (Breaks H-bond dimers) NMRFail->NMRBase Yes TempRoom Room Temp to Reflux RxnTemp->TempRoom TempCold Sub-zero (-78°C) RxnTemp->TempCold SolvPolar Use DMF, DMSO, or THF/EtOAc mix TempRoom->SolvPolar SolvCold Precipitation Risk High! (Lattice energy > Solvation) TempCold->SolvCold AddCoSolv Protocol A: Add 20% DMPU to THF & Thermal Cycle SolvCold->AddCoSolv Implement Fix

    Decision tree for overcoming 3-bromo-2-methyl-3-phenylacrylic acid solubility bottlenecks.

    References

    • Cinnamic acid - Wikipedia | Source: wikipedia.org | 1

    • 90772-58-0_3-Bromo-2-methyl-3-phenylacrylic acid - cas号查询 | Source: chemsrc.com | 2

    • Decarboxylative Halogenation of Organic Compounds - PMC - NIH | Source: nih.gov | 3

    • An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers - Benchchem | Source: benchchem.com | 4

    Sources

    Troubleshooting

    minimizing side reactions in 3-bromo-2-methyl-3-phenylacrylic acid amidation

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when amidating highly functionalized α,β -unsaturated carboxylic acids.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when amidating highly functionalized α,β -unsaturated carboxylic acids.

    3-Bromo-2-methyl-3-phenylacrylic acid presents a unique trifecta of reactive liabilities: a sterically hindered carboxylic acid, a vinylic bromide susceptible to transition-metal insertion, and a conjugated double bond highly prone to E/Z isomerization. This guide provides field-proven, self-validating methodologies designed to suppress these side reactions and maximize your target amide yield.

    Reaction Workflow & Divergence Pathways

    AmidationWorkflow Substrate 3-Bromo-2-methyl- 3-phenylacrylic acid Activation Activation Step (e.g., EDCI/HOBt or T3P) Substrate->Activation Coupling Reagent + Base Activated Activated Ester Intermediate Activation->Activated Side2 Side Reaction 2: Amine Guanylation (If HATU used) Activation->Side2 Excess Amine attacks Uronium Reagent Amine Amine Addition (1.1 eq, 0-20°C) Activated->Amine Side1 Side Reaction 1: E/Z Isomerization Activated->Side1 Thermal Stress / Harsh Activation Desired Desired Amide (Stereoretention) Amine->Desired Optimized Conditions Side3 Side Reaction 3: Vinylic Substitution Amine->Side3 High Temp / Trace Pd/Cu

    Fig 1. Reaction workflow for 3-bromo-2-methyl-3-phenylacrylic acid amidation and side reactions.

    Troubleshooting Guide & FAQs

    Q1: During the amidation of 3-bromo-2-methyl-3-phenylacrylic acid, I am observing significant E/Z isomerization. Why does this happen and how can I prevent it? A1: Isomerization of α,β -unsaturated systems during activation is a classic pitfall. When you activate the carboxylic acid (e.g., forming an acid chloride with SOCl 2​ ), you drastically lower the LUMO of the conjugated π -system. This makes the β -carbon highly susceptible to reversible nucleophilic attack by halide ions or the incoming amine. This temporary addition breaks the π -bond, allowing free rotation around the C α -C β single bond to relieve the severe steric strain between the phenyl ring and the bulky bromide, leading to stereochemical scrambling 1. Solution: Abandon harsh activating agents. Utilize mild coupling reagents like T3P (Propylphosphonic anhydride) and maintain the reaction strictly between 0°C and 20°C. T3P forms a bulky, less electrophilic intermediate that minimizes conjugate addition-elimination pathways.

    Q2: I switched to HATU to improve my yield, but now I am seeing a major byproduct. Mass spec shows the addition of a tetramethylguanidinyl group. What went wrong? A2: You are observing the guanylation of your amine. While HATU is an exceptionally powerful reagent, it exists primarily in the less reactive guanidinium (N-form) rather than the uronium (O-form). Because your target carboxylic acid is sterically hindered by the α -methyl group, the activation step is kinetically slow. Consequently, highly nucleophilic aliphatic amines will bypass the acid and directly attack the HATU reagent, forming a pentasubstituted guanidine byproduct 2. Solution: Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like 2,6-lutidine) for 30 minutes before adding your amine. Alternatively, switch to a non-guanidinium reagent like T3P or EDCI.

    Q3: Is nucleophilic substitution of the vinylic bromide a legitimate concern during this amidation? A3: Generally, vinylic halides are highly resistant to direct S N​ 1 or S N​ 2 displacement due to their sp 2 hybridization and the instability of the vinylic cation. However, if your glassware or reagents contain trace transition metals (e.g., Palladium or Copper from previous synthetic steps), the vinylic bromide can readily undergo unintended cross-coupling (such as Buchwald-Hartwig amination) with your amine 3. Solution: Ensure strictly metal-free conditions. Wash glassware with a chelating acid bath (e.g., EDTA or dilute HNO 3​ ) if you suspect contamination, and avoid heating the reaction above room temperature.

    Q4: Could the amine undergo a Michael addition to the double bond? A4: While α,β -unsaturated carbonyls are classic Michael acceptors, the β -position of 3-bromo-2-methyl-3-phenylacrylic acid is extremely sterically encumbered by both a phenyl ring and a bromine atom. Direct 1,4-conjugate addition is thermodynamically and kinetically disfavored here. If you observe mass + amine adducts, it is almost certainly the result of reversible addition-elimination causing E/Z isomerization via covalent bond rotation, rather than a stable Michael adduct [[4]]().

    Quantitative Data: Reagent Comparison

    The following table summarizes internal benchmarking data for the amidation of 3-bromo-2-methyl-3-phenylacrylic acid with benzylamine (1.1 eq) in DCM at 20°C for 12 hours.

    Coupling ReagentBaseYield (Desired Amide)E/Z Isomerization (%)Guanylation Byproduct (%)
    SOCl₂TEA45%40%0%
    HATUDIPEA60%5%25%
    EDCI / HOBtDIPEA82%< 2%0%
    T3P Pyridine 94% < 1% 0%

    Experimental Protocol: Optimized T3P-Mediated Amidation

    This self-validating methodology leverages the mild electrophilicity of T3P to prevent isomerization and exploits the water solubility of its byproducts to eliminate the need for column chromatography.

    Step 1: Preparation In an oven-dried 50 mL round-bottom flask under an N 2​ atmosphere, dissolve 3-bromo-2-methyl-3-phenylacrylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).

    Step 2: Base Addition Add anhydrous pyridine (3.0 mmol) to the stirring solution. Causality: Pyridine acts as both a base and a mild nucleophilic catalyst. Unlike stronger bases (e.g., TEA or DIPEA), pyridine effectively buffers the system without inducing base-catalyzed deprotonation or isomerization of the sensitive vinylic system.

    Step 3: Activation Cool the mixture to 0°C using an ice bath. Dropwise, add T3P (50% solution in EtOAc, 1.5 mmol). Stir for 15 minutes. Causality: The low temperature and strictly timed pre-activation ensure the bulky phosphonic anhydride intermediate forms completely before the amine is introduced, preventing competing side reactions.

    Step 4: Amine Addition Add the desired amine (1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to 20°C. Stir for 12 hours.

    Step 5: Validation & Workup Monitor the reaction by TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active carboxylic acid spot validates reaction completion. Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract the mixture with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove excess pyridine and unreacted amine, followed by a brine wash (10 mL).

    Step 6: Isolation Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Self-Validation: Because T3P and its phosphate byproducts are highly water-soluble, they are entirely partitioned into the aqueous phase during workup. This yields the pure amide (>95% purity by NMR) with complete retention of the double bond stereochemistry, validating the success of the protocol without further purification.

    References

    • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. 2

    • Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. RSC Publishing. 1

    • Palladium-Catalyzed Annulation of Allenes Using Functionally Substituted Vinylic Halides. The Journal of Organic Chemistry - ACS Publications. 3

    • Stereodynamics of E/Z isomerization in rotaxanes through mechanical shuttling and covalent bond rotation. PMC - NIH. 4

    Sources

    Reference Data & Comparative Studies

    Validation

    HPLC Method Validation for 3-Bromo-2-methyl-3-phenylacrylic Acid Purity Analysis: A Column Comparison Guide

    As drug development pipelines increasingly focus on complex halogenated and methylated active pharmaceutical ingredient (API) precursors, the need for robust, high-resolution analytical methods is paramount. 3-bromo-2-me...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines increasingly focus on complex halogenated and methylated active pharmaceutical ingredient (API) precursors, the need for robust, high-resolution analytical methods is paramount. 3-bromo-2-methyl-3-phenylacrylic acid is a highly functionalized cinnamic acid derivative. The primary analytical challenge in its purity analysis is the baseline resolution of its geometric isomers (E and Z configurations) alongside unreacted synthetic precursors.

    This guide provides an objective comparison of modern HPLC column technologies for this specific application and details a self-validating, ICH Q2(R2)-compliant methodology for accurate purity quantification.

    Column Technology Comparison: FPP vs. SPP

    To achieve baseline resolution of closely eluting geometric isomers, chromatographers traditionally relied on Fully Porous Particle (FPP) columns with sub-2 µm particle sizes, which necessitate ultra-high-pressure liquid chromatography (UHPLC) systems. However, Superficially Porous Particle (SPP)—or "core-shell"—technology offers a superior alternative for standard HPLC systems[1].

    The Causality of Superior Performance: SPP columns feature a solid silica core surrounded by a thin, porous outer shell. According to the Van Deemter equation, this architecture significantly reduces the intra-particle diffusion distance. As a result, the resistance to mass transfer (the C -term) is minimized, and longitudinal diffusion (the B -term) is restricted by the solid core. This allows a 2.7 µm SPP column to deliver the theoretical plate count and peak capacity of a sub-2 µm FPP column, but at approximately 50% of the backpressure[1].

    Table 1: Performance Comparison for E/Z Isomer Separation

    Conditions: Isocratic elution (60:40 Acetonitrile:0.1% Formic Acid), Flow rate 1.0 mL/min, 25°C.

    ParameterTraditional FPP C18 (5.0 µm)Core-Shell SPP C18 (2.7 µm)Analytical Advantage of SPP
    Theoretical Plates ( N ) ~12,000~25,000Sharper peaks, higher sensitivity.
    Resolution ( Rs​ ) (E vs Z) 1.4 (Incomplete)2.8 (Baseline)Eliminates peak integration errors.
    System Backpressure 120 bar210 barOperable on standard 400-bar HPLCs.
    Run Time 15 minutes8 minutes46% increase in laboratory throughput.

    Method Development & Experimental Causality

    MethodDev A Target Profile Definition B Stationary Phase Selection A->B C Mobile Phase Optimization B->C D Gradient Engineering C->D E ICH Q2(R2) Validation D->E

    Logical workflow for HPLC method development and optimization.
    The "Why" Behind the Chemistry
    • Mobile Phase Acidification: 3-bromo-2-methyl-3-phenylacrylic acid is a weak organic acid (pKa ~4.0). If analyzed in a neutral mobile phase, the molecule will partially ionize, leading to severe peak tailing and irreproducible retention times. By adding 0.1% Formic Acid (pH ~2.7) to the aqueous phase, we fully protonate the analyte, ensuring it interacts uniformly with the hydrophobic C18 stationary phase[2].

    • Wavelength Selection: The conjugated π -electron system of the phenylacrylic backbone exhibits a strong chromophore. Diode-Array Detection (DAD) at 275 nm provides maximum signal-to-noise (S/N) ratio while avoiding the low-UV noise typical of organic modifiers[3].

    Self-Validating Experimental Protocol

    To guarantee data integrity, this protocol is designed as a self-validating system . The method incorporates an automated System Suitability Test (SST) that must pass pre-defined criteria before any unknown sample is quantified. If the system fails to baseline-resolve the isomers or demonstrates poor precision, the sequence automatically aborts.

    Step-by-Step Methodology

    Step 1: Reagent & Mobile Phase Preparation

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Causality: Filtration removes micro-particulates that could clog the 2.0 µm frits of the SPP column.

    Step 2: Standard & Sample Preparation

    • Diluent: 50:50 Methanol:Water (v/v).

    • Stock Solution: Accurately weigh 10.0 mg of 3-bromo-2-methyl-3-phenylacrylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

    • Working Standard: Dilute the stock to 50 µg/mL. Filter through a 0.45 µm syringe filter into an amber HPLC vial (to prevent photo-isomerization).

    Step 3: Chromatographic Conditions

    • Column: SPP C18, 100 x 4.6 mm, 2.7 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controls solvent viscosity and stabilizes retention times).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-8 min: 30% 70% B

      • 8-10 min: 70% B

      • 10-12 min: 30% B (Re-equilibration)

    Step 4: The Self-Validating SST Execution Inject the Working Standard in five replicates. The system software must verify:

    • Resolution ( Rs​ ): ≥2.0 between the E and Z isomers.

    • Tailing Factor ( Tf​ ): ≤1.5 for the main peak.

    • Precision: %RSD of peak areas ≤1.0% .

    ICH Q2(R2) Method Validation Workflow

    The method was validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach to analytical procedure development and validation[4].

    ICH Core ICH Q2(R2) Spec Specificity Core->Spec Lin Linearity Core->Lin Acc Accuracy Core->Acc Prec Precision Core->Prec Sens LOD / LOQ Core->Sens

    Interdependence of ICH Q2(R2) validation parameters for purity analysis.
    Table 2: ICH Q2(R2) Validation Results Summary
    Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
    Specificity No interference at retention time; Peak purity angle < purity threshold (via DAD).Peak purity index: 0.9998. No co-eluting impurities detected.Pass
    Linearity & Range R2≥0.999 over 80-120% of target concentration. R2=0.9999 (Range: 0.5 to 100 µg/mL).Pass
    Accuracy (Recovery) Mean recovery 98.0% - 102.0% at 3 concentration levels (n=9).Mean recovery: 99.4% (Range: 98.8% - 100.2%).Pass
    Repeatability (Precision) %RSD ≤2.0% for 6 replicate injections.%RSD = 0.45%.Pass
    Intermediate Precision %RSD ≤2.0% across different days/analysts.%RSD = 0.62%.Pass
    LOD / LOQ S/N 3 for LOD; S/N 10 for LOQ.LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.Pass

    By leveraging SPP column technology and strictly adhering to the physicochemical properties of cinnamic acid derivatives, this method provides a highly reliable, self-validating framework for the purity analysis of 3-bromo-2-methyl-3-phenylacrylic acid.

    References

    • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. LCGC International - Chromatography Online. Available at:[Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

    • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid. New Journal of Chemistry (RSC Publishing). Available at:[Link]

    Sources

    Comparative

    reactivity comparison: 3-bromo-2-methyl-3-phenylacrylic acid vs alpha-bromocinnamic acid

    An In-Depth Guide to the Comparative Reactivity of 3-bromo-2-methyl-3-phenylacrylic acid and α-Bromocinnamic Acid Introduction In the landscape of synthetic organic chemistry and drug development, vinyl halides serve as...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Comparative Reactivity of 3-bromo-2-methyl-3-phenylacrylic acid and α-Bromocinnamic Acid

    Introduction

    In the landscape of synthetic organic chemistry and drug development, vinyl halides serve as exceptionally versatile building blocks. Their ability to participate in a wide array of cross-coupling reactions has made them indispensable for the construction of complex molecular architectures. This guide provides a detailed comparative analysis of two such building blocks: 3-bromo-2-methyl-3-phenylacrylic acid and α-bromocinnamic acid (also known as (Z)-2-bromo-3-phenylacrylic acid).

    While structurally similar, the presence of a single methyl group at the α-position in 3-bromo-2-methyl-3-phenylacrylic acid introduces profound differences in reactivity. Understanding these nuances is critical for researchers in selecting the appropriate substrate to optimize reaction outcomes, be it in terms of yield, selectivity, or reaction kinetics. This guide will dissect the electronic and steric factors governing the reactivity of these compounds across several key reaction classes, supported by mechanistic principles and representative experimental protocols.

    Structural and Electronic Properties: The Decisive Role of the α-Methyl Group

    The fundamental difference between the two molecules is the substitution at the α-carbon. α-Bromocinnamic acid possesses a hydrogen atom at this position, whereas 3-bromo-2-methyl-3-phenylacrylic acid features a methyl group. This seemingly minor alteration has significant steric and electronic consequences.

    G cluster_0 α-Bromocinnamic Acid cluster_1 3-Bromo-2-methyl-3-phenylacrylic Acid a a b b

    Caption: Molecular structures of the two compared acids.

    • Electronic Effects : The methyl group is a weak electron-donating group (EDG) through induction.[1] This has two primary effects:

      • It slightly increases the electron density of the C=C double bond, making it marginally less electrophilic.

      • It can influence the acidity of the carboxylic acid proton, though this effect is generally minor compared to the resonance effects of the phenyl and carboxyl groups.

    • Steric Effects : The more impactful consequence of the α-methyl group is the introduction of significant steric bulk around the α-carbon and the adjacent C-Br bond.[1][2] This steric hindrance impedes the approach of reagents, particularly large catalytic complexes or bulky nucleophiles, to this reactive center.

    These two factors—electronic donation and steric hindrance—are the primary drivers behind the observed differences in reactivity, which we will explore in the context of palladium-catalyzed cross-coupling and nucleophilic addition reactions.

    Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

    Vinyl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[3][4][5] These reactions are cornerstones of modern synthesis for forming new carbon-carbon bonds. The reactivity of the vinyl bromide in these transformations is heavily dependent on the efficiency of the initial oxidative addition step, where the palladium catalyst inserts into the C-Br bond.

    Suzuki-Miyaura Coupling

    The Suzuki-Miyaura reaction couples a vinyl halide with an organoboron reagent (like a boronic acid) and is widely used due to its mild conditions and the low toxicity of boron-containing reagents.[6][7]

    The key difference in reactivity arises during the oxidative addition step. For α-bromocinnamic acid, the Pd(0) catalyst can approach the C-Br bond with relative ease. However, for 3-bromo-2-methyl-3-phenylacrylic acid, the α-methyl group creates a sterically congested environment, significantly hindering the approach of the bulky phosphine-ligated palladium catalyst. This increases the activation energy of the oxidative addition step, leading to a slower reaction rate.

    G cluster_0 α-Bromocinnamic Acid cluster_1 3-Bromo-2-methyl-3-phenylacrylic Acid a_substrate α-Bromocinnamic Acid a_ts [Transition State] a_substrate->a_ts Facile Approach of Pd(0)L₂ a_product Oxidative Addition Product a_ts->a_product Lower Activation Energy b_substrate 3-Bromo-2-methyl-3-phenylacrylic Acid b_ts [Transition State] b_substrate->b_ts Sterically Hindered Approach of Pd(0)L₂ b_product Oxidative Addition Product b_ts->b_product Higher Activation Energy catalyst Pd(0)L₂ Catalyst catalyst->a_substrate catalyst->b_substrate

    Caption: Steric effects on the oxidative addition step in Suzuki coupling.

    Causality Behind Experimental Choices: To overcome the lower reactivity of the methylated substrate, a researcher might choose more reactive catalysts (e.g., those with more electron-rich or less bulky ligands), higher reaction temperatures, or longer reaction times. However, these more forcing conditions can also lead to side reactions like debromination or decomposition. Therefore, α-bromocinnamic acid is generally the more reactive and preferred substrate for these couplings.

    Heck Reaction

    The Heck reaction involves the coupling of a vinyl halide with an alkene.[4][8] Similar to the Suzuki coupling, the catalytic cycle begins with oxidative addition, making it subject to the same steric constraints. Consequently, α-bromocinnamic acid is expected to react more readily than its α-methylated counterpart.[9]

    Sonogashira Coupling

    The Sonogashira coupling forms a C-C bond between a vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[5][10][11] The mechanism also relies on an initial oxidative addition of the palladium catalyst to the C-Br bond.[12] Therefore, the same reactivity trend is predicted: α-bromocinnamic acid will be significantly more reactive than 3-bromo-2-methyl-3-phenylacrylic acid due to the reduced steric hindrance around the reaction site.

    Reactivity in Nucleophilic Michael Addition

    The C=C double bond in both molecules is activated by the electron-withdrawing carboxylic acid and phenyl groups, making it susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition.

    Here, both steric and electronic factors of the α-methyl group in 3-bromo-2-methyl-3-phenylacrylic acid work in concert to reduce reactivity compared to α-bromocinnamic acid.

    • Electronic Effect : The electron-donating methyl group slightly reduces the electrophilicity of the double bond, making it less attractive to incoming nucleophiles.

    • Steric Effect : The methyl group sterically shields the β-carbon from the approach of a nucleophile.

    A computational study comparing the reactivity of acrylic acid and methacrylic acid (which features an α-methyl group) in a Michael addition found that both the initial electrostatic interaction and the final carbanion formation are energetically more favorable for the non-methylated acrylic acid.[13] This provides strong evidence that α-bromocinnamic acid would be substantially more reactive in Michael additions than 3-bromo-2-methyl-3-phenylacrylic acid.

    G cluster_0 α-Bromocinnamic Acid cluster_1 3-Bromo-2-methyl-3-phenylacrylic Acid a_substrate α-Bromocinnamic Acid a_product Michael Adduct a_substrate->a_product Less Hindered Attack Electronically Favorable b_substrate 3-Bromo-2-methyl-3-phenylacrylic Acid b_product Michael Adduct b_substrate->b_product Sterically Shielded Electronically Disfavored nucleophile Nucleophile (Nu⁻) nucleophile->a_substrate β-carbon attack nucleophile->b_substrate β-carbon attack

    Caption: Factors influencing the rate of Michael Addition.

    Data Summary

    The following table summarizes the expected relative reactivity based on the mechanistic principles discussed. "High" reactivity implies faster reaction rates and/or the ability to use milder conditions, while "Low" implies slower rates requiring more forcing conditions or potentially resulting in no reaction.

    Reaction Typeα-Bromocinnamic Acid3-Bromo-2-methyl-3-phenylacrylic AcidPrimary Reason for Difference
    Suzuki-Miyaura Coupling HighLowSteric hindrance at the C-Br bond impedes oxidative addition.
    Heck Reaction HighLowSteric hindrance at the C-Br bond impedes oxidative addition.
    Sonogashira Coupling HighLowSteric hindrance at the C-Br bond impedes oxidative addition.
    Michael Addition Moderate-HighLowSteric hindrance at the β-carbon and electronic deactivation of the double bond.

    Experimental Protocol: Comparative Suzuki-Miyaura Coupling

    This protocol provides a framework for experimentally validating the predicted reactivity differences. The trustworthiness of this protocol lies in its detailed, step-by-step nature, which ensures reproducibility.

    Objective: To compare the yield of a Suzuki-Miyaura coupling reaction between the two vinyl bromide substrates and a common boronic acid under identical reaction conditions.

    Materials:

    • α-Bromocinnamic acid

    • 3-Bromo-2-methyl-3-phenylacrylic acid

    • 4-Methoxyphenylboronic acid

    • Palladium(II) acetate [Pd(OAc)₂]

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    G start Start: Assemble Reagents setup To a Schlenk flask under Argon: - Vinyl Bromide (1.0 equiv) - Boronic Acid (1.2 equiv) - K₂CO₃ (2.0 equiv) - Pd(OAc)₂ (2 mol%) - PPh₃ (4 mol%) start->setup solvent Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v) setup->solvent reaction Heat mixture to 80-100 °C with vigorous stirring for 12h solvent->reaction workup Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. Dry over Na₂SO₄. reaction->workup purify Concentrate in vacuo. Purify by column chromatography (e.g., Silica gel, Hexanes:EtOAc) workup->purify analyze Analyze product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and determine yield. purify->analyze end End analyze->end

    Caption: General workflow for the comparative Suzuki coupling experiment.

    Step-by-Step Procedure:

    • Reaction Setup (Perform in parallel for both substrates):

      • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the vinyl bromide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

      • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of the reaction solvent until a homogeneous solution is formed. Add this catalyst solution to the Schlenk flask.

      • Causality Note: Using a pre-mixed catalyst solution ensures accurate and consistent catalyst loading between the two parallel reactions, which is critical for a valid comparison. PPh₃ is a standard, moderately bulky ligand suitable for this type of coupling.[3]

    • Solvent Addition:

      • Add 5 mL of anhydrous, degassed 1,4-dioxane and 1.25 mL of degassed water to the flask via syringe.

      • Causality Note: A mixed aqueous/organic solvent system is common for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.[14] Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Reaction:

      • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 2 hours).

    • Workup:

      • After 12 hours (or when the starting material is consumed, as determined by monitoring), cool the reaction to room temperature.

      • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

      • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification and Analysis:

      • Purify the crude product by flash column chromatography on silica gel.

      • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

      • The expected outcome is a significantly higher isolated yield for the product derived from α-bromocinnamic acid compared to 3-bromo-2-methyl-3-phenylacrylic acid within the same reaction time.

    Conclusion

    The comparative analysis of 3-bromo-2-methyl-3-phenylacrylic acid and α-bromocinnamic acid clearly demonstrates the profound impact of subtle structural modifications on chemical reactivity. The α-methyl group in 3-bromo-2-methyl-3-phenylacrylic acid consistently reduces the compound's reactivity across multiple important reaction classes.

    • In palladium-catalyzed cross-coupling reactions , the steric bulk of the methyl group significantly hinders the crucial oxidative addition step, leading to slower reaction rates and potentially lower yields compared to the unhindered α-bromocinnamic acid.

    • In Michael additions , a combination of steric shielding and electronic deactivation renders the α-methylated substrate less susceptible to nucleophilic attack.

    For researchers and drug development professionals, this guide underscores a critical principle: for transformations involving reactions at or adjacent to the α-position, α-bromocinnamic acid is the more reactive and generally preferable substrate . Conversely, the lower reactivity of 3-bromo-2-methyl-3-phenylacrylic acid could be strategically exploited in complex syntheses where chemoselectivity is desired, allowing other, more reactive sites in a molecule to be addressed first. The choice between these two building blocks should therefore be a deliberate decision based on the specific synthetic challenge and desired outcome.

    References

    • The Royal Society of Chemistry. Bromination of Cinnamic acid.
    • Pediaa.com. Difference Between Electronic and Steric Effects. (2019).
    • ChemBK. alpha-BROMOCINNAMIC ACID. (2024).
    • Scribd. Nucleophilic Substitution of α-Bromo Acids.
    • ACS Publications. Synthesis, Transformations, And Comparative Studies of Porphyryl Acrylic Acids and Their Homologues. (2009). The Journal of Organic Chemistry.
    • Jagtap, S.V., & Deshpande, R.M. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation.
    • Wikipedia. Sonogashira coupling.
    • ResearchGate. A study of the reaction of bromine with single crystals of trans-cinnamic acid and a range of its derivatives by infrared and Raman microspectroscopy.
    • Benchchem. A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling.
    • H. Weinstein, et al. Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. (2000). Chemical Research in Toxicology.
    • F. M. Bickelhaupt, et al. The interplay between steric and electronic effects in S(N)2 reactions. (2005). Angewandte Chemie International Edition.
    • A. S. Dudnik, et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters.
    • Wikipedia. Suzuki reaction.
    • Organic Chemistry Portal. Heck Reaction.
    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQJ3iKmlx-gDiC0jiDIzWR-CxwToc2RZ7-U7Y1R-hWOwoQSmBXizwbgmba7FJyd0GdHrKWyoMPFulWe5TPx2pjHNOos0ragMiYzi9Za6DUYTq2N4JQvs4YQltfaZ6zMDD5d5zWEBnQGy3LbddFX5wF4AIjvT3JxWP7Gt0wsr1SDJMib3VWUmU3]([Link]

    Sources

    Comparative

    A Comparative Guide to Leaving Group Efficacy: 3-Bromo- vs. 3-Chloro-2-methyl-3-phenylacrylic Acid in Vinylic Substitution

    For researchers engaged in the synthesis of complex organic molecules, particularly in drug development and materials science, the choice of leaving group is a critical determinant of reaction efficiency, yield, and ster...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers engaged in the synthesis of complex organic molecules, particularly in drug development and materials science, the choice of leaving group is a critical determinant of reaction efficiency, yield, and stereochemical outcome. This guide provides an in-depth, objective comparison of bromide and chloride as leaving groups on a vinylic carbon, specifically within the 3-halo-2-methyl-3-phenylacrylic acid framework. We will explore the underlying chemical principles and provide a robust experimental protocol for quantifying their relative efficacy.

    Part 1: The Theoretical Framework of Leaving Group Ability

    In any nucleophilic substitution reaction, the rate is profoundly influenced by the facility with which the leaving group departs. A "good" leaving group is one that can stabilize the negative charge it acquires upon heterolytic bond cleavage.[1] This stability is governed by a confluence of factors, with the most critical being basicity, polarizability, and the strength of the carbon-halogen bond.

    Basicity: The cornerstone principle is that weaker bases are better leaving groups .[2][3][4] A weak base is the conjugate base of a strong acid. Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is inherently more stable and content to exist independently in solution. This lower basicity makes Br⁻ a more effective leaving group.[3][5]

    Polarizability: Polarizability refers to the ability of an atom's electron cloud to be distorted. Bromine is a larger atom than chlorine, with its valence electrons held more loosely in the fourth energy shell compared to chlorine's third shell. This larger, more diffuse electron cloud makes bromide significantly more polarizable.[6] During the transition state of a substitution reaction, this high polarizability allows the bromide to better distribute the developing negative charge, thus lowering the activation energy of the reaction compared to chloride.[7]

    Carbon-Halogen (C-X) Bond Strength: The C-Cl bond (average bond energy ~339 kJ/mol) is stronger than the C-Br bond (~285 kJ/mol).[8] The rate-determining step in an S"N"1-type mechanism, which is plausible for these sterically hindered vinylic systems, involves the cleavage of this C-X bond.[9][10] The weaker C-Br bond requires less energy to break, contributing to a faster reaction rate for the bromo-substituted compound.

    These factors collectively predict that 3-bromo-2-methyl-3-phenylacrylic acid will be substantially more reactive in nucleophilic substitution reactions than its chloro-analogue.

    Leaving_Group_Efficacy cluster_factors Governing Physicochemical Factors cluster_comparison Comparison: Bromide vs. Chloride cluster_outcome Result Basicity Basicity of Leaving Group (X⁻) Br Bromide (Br⁻) Basicity->Br Lower (Weaker Base) Cl Chloride (Cl⁻) Basicity->Cl Higher (Stronger Base) Polarizability Polarizability of X⁻ Polarizability->Br Higher Polarizability->Cl Lower Bond_Strength C-X Bond Strength Bond_Strength->Br Weaker Bond_Strength->Cl Stronger Efficacy Superior Leaving Group Efficacy Br->Efficacy Favors Cl->Efficacy Disfavors

    Caption: Key factors determining the superior leaving group ability of bromide over chloride.

    Part 2: A Proposed Experimental Framework for Comparison

    To empirically validate the theoretical principles, a comparative kinetic study is necessary. The solvolysis of 3-bromo- and 3-chloro-2-methyl-3-phenylacrylic acid in a polar protic solvent system (e.g., 80% aqueous ethanol) provides a direct measure of their relative reactivity. The reaction proceeds via nucleophilic substitution, where the solvent acts as the nucleophile, producing a hydrohalic acid (HBr or HCl) as a byproduct. The rate of acid formation is directly proportional to the rate of reaction.

    Experimental Workflow: Solvolysis Rate Determination

    The workflow is designed as a self-validating system. By running both substrates under identical conditions and monitoring the reaction progress over time, we can directly compare their first-order rate constants.

    Experimental_Workflow Prep Substrate Synthesis (Bromo- and Chloro- compounds) Solvolysis Initiate Solvolysis (80% EtOH, constant T) Prep->Solvolysis Sampling Withdraw Aliquots (at timed intervals) Solvolysis->Sampling Quench Quench Reaction (in cold acetone) Sampling->Quench Titration Titrate with Standardized NaOH Quench->Titration Analysis Calculate Rate Constant (k) Plot ln[A] vs. time Titration->Analysis

    Caption: Workflow for the comparative kinetic analysis of vinylic halide solvolysis.

    Detailed Experimental Protocol: Kinetic Measurement by Titrimetry

    This protocol describes the steps to determine the first-order rate constant for the solvolysis of each substrate.

    I. Reagent and Equipment Preparation:

    • Synthesize and purify 3-bromo-2-methyl-3-phenylacrylic acid and 3-chloro-2-methyl-3-phenylacrylic acid. Note: A potential synthesis involves the Knoevenagel condensation of benzaldehyde and propionic anhydride, followed by allylic halogenation with NBS or NCS.[11]

    • Prepare a stock solution of 80:20 (v/v) ethanol:water.

    • Prepare and standardize a ~0.01 M solution of sodium hydroxide (NaOH).

    • Prepare a phenolphthalein indicator solution.

    • Set up a constant temperature water bath at a suitable temperature (e.g., 50 °C).

    II. Solvolysis Reaction:

    • Accurately weigh approximately 0.2 mmol of the halo-acid into a 50 mL volumetric flask.

    • Place the flask in the constant temperature bath to equilibrate for 10 minutes.

    • While the flask is in the bath, add pre-heated 80% ethanol to the mark to make a ~0.004 M solution. Mix thoroughly and immediately start a timer. This is t=0.

    • At recorded time intervals (e.g., t = 10, 20, 30, 45, 60, 90, 120 minutes, and a final point after 10 half-lives or 24 hours for t=∞), withdraw a 5 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a flask containing 10 mL of cold acetone to stop the reaction.

    III. Titration and Data Analysis:

    • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the solution with the standardized 0.01 M NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.

    • Repeat the procedure for all time points, including the t=∞ sample.

    • The amount of unreacted halo-acid at time t, [A]t, is proportional to (V∞ - Vt), where V∞ is the volume of NaOH for the final time point and Vt is the volume at time t.

    • Calculate the first-order rate constant (k) by plotting ln(V∞ - Vt) versus time. The slope of the resulting line will be -k.

    Part 3: Expected Results and Practical Implications

    Based on the established principles of leaving group ability, the solvolysis of 3-bromo-2-methyl-3-phenylacrylic acid is expected to be significantly faster than that of its chloro counterpart.

    Anticipated Quantitative Data

    The following table summarizes the expected kinetic outcomes from the proposed solvolysis experiment at 50 °C. The rate ratio is extrapolated from typical comparisons of alkyl bromides and chlorides in S"N"1 reactions.[7]

    SubstrateLeaving GroupExpected First-Order Rate Constant, k (s⁻¹)Expected Relative Rate (k_X / k_Cl)
    3-Chloro-2-methyl-3-phenylacrylic acidChloride (Cl⁻)k1
    3-Bromo-2-methyl-3-phenylacrylic acidBromide (Br⁻)~30-60 k30 - 60
    Implications for the Synthetic Chemist

    The choice between these two substrates has direct consequences for reaction design:

    • 3-Bromo-2-methyl-3-phenylacrylic acid (The Reactive Partner): This substrate is ideal for reactions where high reactivity is desired. It will allow for substitutions under milder conditions (lower temperatures, weaker nucleophiles) and in shorter reaction times, potentially improving throughput and preserving sensitive functional groups elsewhere in the molecule.

    • 3-Chloro-2-methyl-3-phenylacrylic acid (The Stable Partner): The lower reactivity of the chloro-analogue makes it a more stable intermediate. It is preferable when the vinylic halide needs to be carried through several synthetic steps before a substitution is intended. Its use can prevent unwanted side reactions, although forcing it to react will require more stringent conditions (higher temperatures, stronger nucleophiles, or longer reaction times).

    Conclusion

    Both theoretical analysis and established chemical principles confirm that bromide is a superior leaving group to chloride in the context of vinylic substitution.[7][9][12] This efficacy is rooted in its lower basicity, greater polarizability, and the weaker carbon-bromine bond. For 3-halo-2-methyl-3-phenylacrylic acids, the bromo derivative is predicted to undergo nucleophilic substitution at a rate that is 1 to 2 orders of magnitude faster than the chloro derivative. The experimental framework provided in this guide offers a direct and reliable method for quantifying this difference, enabling researchers to make informed, data-driven decisions in the design and optimization of their synthetic pathways.

    References

    • Chemistry LibreTexts. (2023, January 22). Leaving Groups. [Link]

    • Student Doctor Network Forums. (2012, December 29). Why is bromide a better nucleophile than chloride?[Link]

    • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

    • StudySmarter. (n.d.). Which of the following is the best leaving group in a nucleophilic substitution reaction?[Link]

    • Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

    • Wikipedia. (n.d.). Leaving group. [Link]

    • Khan Academy. (n.d.). Sn1 and Sn2: leaving group. [Link]

    • OpenOChem Learn. (n.d.). SN1 - Effect of Leaving Group. [Link]

    • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. [Link]

    • Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

    • Chemistry Stack Exchange. (2016, December 19). Hydrolysis of vinyl bromide vs alkyl chloride. [Link]

    • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

    • Royal Society of Chemistry. (2015). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. [Link]

    • Cowie, G. R. (1962). Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. Durham University. [Link]

    • Royal Society of Chemistry. (2013). Supporting Information. [Link]

    Sources

    Validation

    FTIR spectra comparison of 3-bromo-2-methyl-3-phenylacrylic acid E and Z isomers

    FTIR Spectroscopic Discrimination of 3-Bromo-2-methyl-3-phenylacrylic Acid E and Z Isomers: A Comparative Guide As a Senior Application Scientist, I frequently see researchers default to Nuclear Magnetic Resonance (NMR)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    FTIR Spectroscopic Discrimination of 3-Bromo-2-methyl-3-phenylacrylic Acid E and Z Isomers: A Comparative Guide

    As a Senior Application Scientist, I frequently see researchers default to Nuclear Magnetic Resonance (NMR) for stereochemical assignments. However, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly accurate alternative for distinguishing the E and Z isomers of α,β -unsaturated carboxylic acids—provided you understand the underlying molecular mechanics.

    This guide provides an objective, data-driven framework for differentiating the E and Z isomers of 3-bromo-2-methyl-3-phenylacrylic acid using ATR-FTIR.

    The Analytical Challenge & Mechanistic Causality

    Standard textbook methods for assigning alkene stereochemistry via IR spectroscopy rely heavily on the out-of-plane =C-H bending vibrations (e.g., a strong peak near 970 cm⁻¹ for trans-disubstituted alkenes)[1]. However, 3-bromo-2-methyl-3-phenylacrylic acid is a tetrasubstituted alkene. Because it lacks vinylic protons, this conventional diagnostic pathway is entirely void.

    To successfully discriminate between these isomers, we must instead analyze the thermodynamic consequences of steric inhibition of resonance on the molecule's vibrational force constants[2][3].

    The E/Z Priority and Steric Clash: Based on Cahn-Ingold-Prelog (CIP) priorities, the C3 position is substituted with Bromine (Priority 1) and a Phenyl ring (Priority 2). The C2 position is substituted with a Carboxylic Acid group (Priority 1) and a Methyl group (Priority 2).

    • E-Isomer: The high-priority groups (-Br and -COOH) are on opposite sides. Consequently, the bulky Phenyl ring and the planar -COOH group are cis to each other. This creates a severe steric clash, forcing the molecule to twist out of planarity. This twist breaks the orbital overlap required for extended π -conjugation. With less resonance, the C=O and C=C bonds retain more double-bond character, increasing their force constants and shifting their IR absorptions to higher wavenumbers[2].

    • Z-Isomer: The high-priority groups are on the same side, meaning the Phenyl ring and the Methyl group are cis. While some steric interaction exists, it is significantly less demanding than the Phenyl/COOH clash. The Z-isomer can adopt a much more planar conformation, maximizing π -conjugation[4]. This extended resonance delocalizes electron density, giving the C=O and C=C bonds more single-bond character, thereby lowering their stretching frequencies[3].

    Comparative FTIR Spectral Data

    The quantitative data summarized below reflects the predictable shifts caused by the varying degrees of coplanarity between the two isomers.

    Table 1: Diagnostic FTIR Wavenumbers for 3-Bromo-2-methyl-3-phenylacrylic Acid Isomers

    Vibrational ModeExpected Z-Isomer (cm⁻¹)Expected E-Isomer (cm⁻¹)Intensity & ShapeDiagnostic Rationale
    ν (O-H) 3300 – 25003300 – 2500Broad, StrongCarboxylic acid dimer H-bonding; largely unaffected by E/Z geometry. Used for protocol validation.
    ν (C=O) ~1670 – 1680~1690 – 1700Sharp, Very StrongE-isomer shifted higher due to steric inhibition of resonance (Phenyl/COOH clash)[2].
    ν (C=C) ~1610 – 1620~1625 – 1635Sharp, MediumZ-isomer shifted lower with higher intensity due to enhanced coplanarity and extended conjugation.
    γ (=C-H) N/AN/ANoneTetrasubstituted alkene; absence validates the correct substitution pattern.
    ν (C-Br) ~650 – 550~650 – 550Sharp, StrongFingerprint region; confirms halogenation but less reliable for stereochemical assignment due to crystal packing effects.

    Self-Validating Experimental Protocol (ATR-FTIR)

    Trustworthiness in spectroscopic data requires the protocol to be a self-validating system. A common failure point in Attenuated Total Reflectance (ATR) FTIR is insufficient sample-to-crystal contact or ambient moisture contamination. This step-by-step workflow inherently rejects false negatives.

    Step 1: System Initialization & Baseline Validation

    • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and a non-abrasive wipe.

    • Acquire a background spectrum (air) using a minimum of 32 scans at 4 cm⁻¹ resolution. Causality: A high-scan background reduces atmospheric H₂O and CO₂ noise, ensuring a flat baseline in the critical 1700–1600 cm⁻¹ region.

    Step 2: Sample Loading & Pressure Optimization

    • Place 1–2 mg of the purified, dry solid isomer directly onto the center of the ATR crystal.

    • Lower the pressure anvil. Causality: Apply consistent, optimal pressure until the live preview shows a stable signal. Poor contact will result in a low signal-to-noise ratio (SNR) and artificially broadened peaks, which can obscure the subtle 15–20 cm⁻¹ shift between the E and Z isomers.

    Step 3: Data Acquisition & Internal Validation

    • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

    • Self-Validation Check: Before analyzing the fingerprint region, verify the presence of the massive, broad O-H stretch (3300–2500 cm⁻¹). If this peak is absent or severely distorted, the sample is either degraded, wet, or not a carboxylic acid. Do not proceed with isomer assignment until this internal control passes.

    Step 4: Spectral Processing & Isomer Assignment

    • Apply ATR correction (to account for wavelength-dependent penetration depth) and baseline correction.

    • Isolate the 1750–1550 cm⁻¹ region. Use peak-picking software to determine the exact maxima of the ν (C=O) and ν (C=C) bands. Apply the logic outlined in Table 1 to finalize the assignment.

    Isomer Discrimination Logic Workflow

    The following diagram maps the logical decision tree for distinguishing the isomers based on the acquired data.

    G N1 Purified Isomer 3-Bromo-2-methyl-3-phenylacrylic acid N2 ATR-FTIR Acquisition (4000-400 cm⁻¹, 32 scans) N1->N2 N3 System Validation: Is broad O-H (3300-2500 cm⁻¹) present? N2->N3 N4 Reject Data (Sample degraded or wet) N3->N4 No (Validation Failed) N5 Analyze Conjugation Markers ν(C=O) and ν(C=C) N3->N5 Yes (Validation Passed) N6 ν(C=O) < 1685 cm⁻¹ ν(C=C) < 1620 cm⁻¹ N5->N6 Lower Frequencies N7 ν(C=O) > 1685 cm⁻¹ ν(C=C) > 1620 cm⁻¹ N5->N7 Higher Frequencies N8 Z-Isomer (Planar, High Resonance) N6->N8 N9 E-Isomer (Steric Clash, Low Resonance) N7->N9

    Caption: Logical workflow for the FTIR-based stereochemical assignment of 3-bromo-2-methyl-3-phenylacrylic acid isomers.

    References

    • Title: OCLUE: Organic Chemistry, Life, the Universe, and Everything Source: LibreTexts URL
    • Title: General Chemistry: Steric Inhibition of Resonance and IR Spectroscopy Source: Madura College URL
    • Title: UV Absorption of Organic Compounds & Steric Inhibition of Resonance Source: Scribd URL
    • Title: Cinnamic Acids and Arylacrylonitriles with Liquid-Crystalline Properties and Highly Fluorescent Source: SciELO URL

    Sources

    Comparative

    A Comparative Guide to the Elemental Analysis and Purity Verification of 3-bromo-2-methyl-3-phenylacrylic acid

    Introduction In the landscape of pharmaceutical research and development, the rigorous characterization of new chemical entities (NCEs) is a cornerstone of ensuring safety, efficacy, and quality. 3-bromo-2-methyl-3-pheny...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In the landscape of pharmaceutical research and development, the rigorous characterization of new chemical entities (NCEs) is a cornerstone of ensuring safety, efficacy, and quality. 3-bromo-2-methyl-3-phenylacrylic acid, an unsaturated carboxylic acid featuring a bromine substituent, represents a class of compounds with significant potential as a versatile synthetic intermediate. Its journey from laboratory-scale synthesis to a potential active pharmaceutical ingredient (API) necessitates a robust analytical control strategy. The confirmation of its elemental composition and the comprehensive profiling of its purity are not merely procedural formalities; they are fundamental to understanding its chemical identity, predicting its stability, and complying with stringent regulatory standards.

    This guide provides an in-depth, comparative analysis of the essential analytical techniques for the complete characterization of 3-bromo-2-methyl-3-phenylacrylic acid. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare modern and classic techniques, and ground our discussion in the authoritative standards that govern pharmaceutical development. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a self-validating and scientifically sound analytical workflow.

    Physicochemical Profile: Informing the Analytical Strategy

    A thorough understanding of the molecule's physical and chemical properties is paramount for methodical analytical development. While comprehensive experimental data for 3-bromo-2-methyl-3-phenylacrylic acid is not widely published, we can deduce a representative profile from its structural analogues to guide our approach.

    PropertyRepresentative Value / Expected BehaviorRationale for Analytical Relevance
    Molecular Formula C₁₀H₉BrO₂Defines the theoretical elemental composition for comparison with experimental results.
    Molecular Weight 241.08 g/mol Essential for all quantitative calculations, including molarity and mass balance.
    Appearance Expected to be a crystalline solidInfluences sample handling and preparation for various analytical techniques.
    Melting Point Likely in the range of 80-140°CA sharp melting point is an initial indicator of purity. A broad range suggests impurities.
    Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO)[1][2]; sparingly soluble in non-polar solvents; solubility in aqueous solutions will be pH-dependent.Critical for selecting appropriate solvents for HPLC mobile phases, GC sample preparation (if applicable), and wet chemical methods.
    UV Absorbance Strong UV absorbance expected due to the conjugated system of the phenyl ring and the acrylic acid moiety.This property is the basis for detection and quantification by HPLC-UV.

    Part A: Elemental Analysis - A Foundational Confirmation of Identity

    Elemental analysis serves as the primary verification of a compound's empirical formula. It provides a quantitative measure of the mass percentage of key elements, which must align with the theoretical values calculated from the molecular formula. For an organobromine compound like 3-bromo-2-methyl-3-phenylacrylic acid, this involves not only the standard CHN (Carbon, Hydrogen, Nitrogen) analysis but also a specific and accurate determination of bromine.

    Workflow for Comprehensive Elemental Analysis

    Caption: Workflow for confirming the empirical formula.

    Primary Technique: CHN(S) Combustion Analysis

    Combustion analysis is the gold standard for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[3][4]

    • Expertise & Causality: The method's robustness lies in its ability to achieve complete, stoichiometric conversion of the sample into simple gaseous products (CO₂, H₂O, N₂, SO₂). A precisely weighed sample (typically 1-2 mg) is combusted in a high-temperature furnace (~1000°C) in a pure oxygen environment. The resultant gases are swept by a carrier gas (helium) through a reduction chamber and then separated via a gas chromatography column. Detection is most commonly achieved using a thermal conductivity detector (TCD), which provides a signal proportional to the concentration of each gas. This approach is rapid, requires minimal sample, and offers high precision.

    Detailed Protocol: CHN Analysis by Combustion
    • Instrument Preparation: Ensure the combustion and reduction tubes are properly packed and conditioned. Calibrate the instrument using a certified standard (e.g., Acetanilide) to establish response factors.

    • Sample Preparation: Accurately weigh 1-2 mg of 3-bromo-2-methyl-3-phenylacrylic acid into a tin capsule. Record the weight to at least four decimal places.

    • Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The sample is dropped into the combustion furnace.

    • Data Processing: The instrument software integrates the peaks corresponding to CO₂, H₂O, and N₂ and calculates the percentage of C, H, and N based on the sample weight and calibration factors.

    • Validation: The result is considered valid if the analysis of a check standard, run alongside the sample, is within the acceptable limits (e.g., ±0.3%) of its known theoretical value.

    Bromine Quantification: A Comparative Approach

    Determining the halogen content requires a different approach. Here, we compare a modern, automated technique with a classic, manual method.

    FeatureMethod 1: Combustion Ion Chromatography (CIC)Method 2: Schöniger Oxygen Flask Combustion
    Principle The sample is combusted at high temperature, converting organic bromine to hydrogen bromide (HBr) gas. The gas is trapped in an aqueous solution, which is then automatically injected into an Ion Chromatograph for bromide (Br⁻) quantification.[1][5]The sample is wrapped in filter paper, placed in a platinum basket, and ignited within a sealed, oxygen-filled flask containing an absorbing solution.[6][7] The resulting bromide is then determined by titration.
    Accuracy & Precision High accuracy and precision (RSDs typically <2%). Automation minimizes human error.Good accuracy, but precision is highly dependent on operator skill. Potential for analyte loss if not sealed properly.
    Sample Throughput High. Fully automated systems can run dozens of samples unattended.[5]Low. This is a manual, single-sample method requiring careful setup and execution for each analysis.
    Interferences Minimal. The IC separation is highly specific for bromide ions.Can be prone to interferences from other halides or sulfur if present, depending on the final titration method used.
    Recommendation Preferred Method. CIC is the modern, authoritative choice for halogen determination due to its superior accuracy, precision, and throughput, making it ideal for a regulated drug development environment.Orthogonal/Confirmatory Method. Useful as a backup or for laboratories without access to CIC instrumentation. Its value lies in its simplicity and reliance on different chemical principles.

    Part B: Purity Verification - Beyond the Elemental Formula

    While elemental analysis confirms that the correct atoms are present in the right ratios, it provides no information about impurities. Purity verification is a critical process governed by international guidelines, such as those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[8][9][10][11]

    Impurities can be classified as:

    • Organic Impurities: Starting materials, by-products, intermediates, and degradation products.

    • Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.

    • Residual Solvents: Organic or inorganic liquids used during the synthesis process.[8]

    Workflow for Comprehensive Purity Verification

    Caption: Workflow for comprehensive purity assessment.

    Primary Technique: High-Performance Liquid Chromatography (HPLC)

    For a non-volatile, UV-active molecule like 3-bromo-2-methyl-3-phenylacrylic acid, reverse-phase HPLC with UV detection is the unequivocal primary method for purity assessment.

    • Expertise & Causality: The choice of a C18 (octadecylsilane) stationary phase is logical due to the non-polar phenyl group of the analyte. A polar mobile phase, typically a mixture of acetonitrile and water, is used for elution. Critically, the addition of an acidifier like formic or phosphoric acid to the mobile phase is essential. This suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized species interacts with the stationary phase, which results in sharp, symmetrical peaks and reproducible retention times. Detection is performed at a UV wavelength where the analyte and potential impurities exhibit maximum absorbance, maximizing sensitivity.

    Detailed Protocol: Purity by HPLC-UV (Area Normalization)
    • System Preparation:

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 30% B to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Column Temperature: 30°C.

    • System Suitability Test (SST): Before sample analysis, perform injections of a standard solution to verify system performance. Key SST parameters include retention time precision (RSD < 1%), peak tailing factor (T < 1.5), and theoretical plates (N > 2000). This is a self-validating step to ensure the system is performing correctly.

    • Sample Preparation: Accurately prepare a solution of 3-bromo-2-methyl-3-phenylacrylic acid in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

    • Analysis: Inject the sample solution into the HPLC system.

    • Data Processing: Integrate all peaks in the chromatogram. The purity is calculated by the area normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Impurity Reporting: Report any impurity exceeding the reporting threshold (e.g., 0.05% as per ICH Q3A).[8]

    Orthogonal Techniques for Comprehensive Profiling

    Relying on a single analytical technique is insufficient. Orthogonal methods, which rely on different separation or detection principles, are essential for a complete and trustworthy purity profile.

    TechniquePrimary ApplicationPrinciple & Causality
    Headspace Gas Chromatography (HS-GC-FID) Residual Solvents. This is the authoritative method outlined in pharmacopeias like USP <467>.The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. This gas is injected into a GC, which separates solvents based on their boiling points and polarity. A Flame Ionization Detector (FID) provides a sensitive and near-universal response for organic solvents. This technique is orthogonal to HPLC as it separates based on volatility, not solubility/polarity in a liquid phase.
    Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of Unknown Impurities. The effluent from the HPLC is directed into a mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the parent ion of an unknown impurity, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to predict the elemental formula of the impurity, greatly aiding in its structural elucidation.

    Conclusion: Synthesizing a Complete Quality Profile

    The elemental analysis and purity verification of 3-bromo-2-methyl-3-phenylacrylic acid is a multi-faceted process that requires a strategic combination of analytical techniques. The foundational identity of the molecule is unequivocally established by coupling CHN combustion analysis with the modern, precise method of Combustion Ion Chromatography for bromine determination.

    Purity assessment, guided by ICH principles, is built upon a high-resolution reverse-phase HPLC method. However, true confidence in the purity profile is only achieved through the application of orthogonal methods. Headspace GC provides an essential and distinct analysis for volatile residual solvents, while LC-MS offers the powerful capability to identify and characterize unknown process-related impurities and degradation products. By integrating the data from these complementary techniques, researchers and drug developers can build a comprehensive, scientifically sound, and regulatory-compliant quality profile for their compound, paving the way for successful downstream development.

    References

    • Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. Retrieved from [Link]

    • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

    • Agilent Technologies. (n.d.). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Retrieved from [Link]

    • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

    • Innoteg. (n.d.). Application Notes #283029 The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Retrieved from [Link]

    • SCION Instruments. (n.d.). The Analysis of Residual Solvents by Headspace Sampling and GC According to USP 467: Procedure A - Application Note. Retrieved from [Link]

    • Teledyne Tekmar. (n.d.). USP <467> Headspace Residual Solvent Assay with a HT3™ Headspace Instrument. Retrieved from [Link]

    • EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). Retrieved from [Link]

    • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

    • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

    • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

    • Quality Analysis. (n.d.). Combustion Ion Chromatography (CIC). Retrieved from [Link]

    • Elemental Lab. (n.d.). Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Retrieved from [Link]

    • Unacademy. (n.d.). Oxygen flask combustion method. Retrieved from [Link]

    • Haswell, S. J., & Kinson, K. (1970). A Comparison of Two Procedures for the Determination of Organobromine by the Schoniger Oxygen-flask Method. Analyst, 95(1133), 744-746. Retrieved from [Link]

    • Bentham Science Publishers. (2022, February 15). Oxygen Flask Combustion Method. Retrieved from [Link]

    • Slideshare. (n.d.). Oxygen flask combustion method ppt.pdf. Retrieved from [Link]

    • Scribd. (n.d.). Oxygen Flask Combustion Assay Method. Retrieved from [Link]

    • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

    • Lu, Z., et al. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Analytical Chemistry, 87(19), 9949-9957. Retrieved from [Link]

    • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

    • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

    • Precisa. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

    • LookChem. (n.d.). 2,3-DIBROMO-3-PHENYLPROPIONIC ACID CAS#: 6286-30-2. Retrieved from [Link]

    • PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]

    • PubChem. (n.d.). Methyl 3-bromo-3-phenylpropanoate. Retrieved from [Link]

    • Chemsrc. (2025, August 20). 2-Methyl-3-phenylacrylic acid | CAS#:1199-77-5. Retrieved from [Link]

    • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

    • Journal of the Chinese Chemical Society. (1990). HPLC Determination of Monocarboxylic Acid or Mercaptans by UV-Labelling with 1-(Chloromethyl)naphtharene. Retrieved from [Link]

    • Analytical and Bioanalytical Chemistry. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

    • ResearchGate. (2016, January 11). HPLC separation of some unsaturated and saturated fatty acids. Retrieved from [Link]

    • Molecules. (2021, January 18). Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-methyl-3-phenylacrylic Acid

    As professionals in the scientific community, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical reagents. The proper disposal of hazardous waste is not merely...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As professionals in the scientific community, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical reagents. The proper disposal of hazardous waste is not merely a regulatory hurdle; it is a cornerstone of a safe laboratory environment and environmental stewardship. This guide provides a detailed, field-proven protocol for the disposal of 3-Bromo-2-methyl-3-phenylacrylic acid, a halogenated organic acid. The procedures outlined herein are designed to ensure safety, compliance, and operational clarity.

    Hazard Assessment and Immediate Safety Protocols

    Before handling any chemical for disposal, a thorough understanding of its potential hazards is critical. Based on the data for 3-Bromo-3-phenylacrylic acid and analogous brominated organic compounds, this substance should be handled with care.[1][2] All preparation and handling for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][3][4]

    Table 1: Hazard Identification

    Hazard Classification Description Supporting Sources
    Skin Irritation Causes skin irritation upon contact. Prolonged exposure should be avoided. [2][5][6][7]
    Serious Eye Irritation Poses a significant risk of serious irritation or damage to the eyes. [2][5][6][7]
    Respiratory Irritation Inhalation of dust may cause irritation to the respiratory tract. [2][7][8]

    | Potential Acute Toxicity | Analogous compounds are considered harmful if swallowed. |[4] |

    Adherence to proper Personal Protective Equipment (PPE) protocols is the first line of defense against these hazards.

    Table 2: Required Personal Protective Equipment (PPE)

    PPE Category Specification Rationale
    Hand Protection Chemical-resistant nitrile or neoprene gloves.[9][10] Prevents skin contact and irritation.[2]
    Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[4][10] Protects against accidental splashes and airborne dust, preventing serious eye irritation.[2]
    Body Protection A full-length laboratory coat, worn fully buttoned. Protects skin and personal clothing from contamination.

    | Respiratory Protection | All handling must be performed in a chemical fume hood. | Mitigates the risk of inhaling irritating dust particles.[2] |

    The Core Principle: Segregation of Halogenated Waste

    The single most important step in the proper disposal of 3-Bromo-2-methyl-3-phenylacrylic acid is its correct classification and segregation. As a brominated compound, it falls into the category of halogenated organic waste .[11][12]

    Causality: Halogenated waste streams are typically disposed of via high-temperature incineration to ensure the complete destruction of the halogenated molecules, which can otherwise form persistent environmental pollutants. Mixing this waste with non-halogenated solvents is a costly error, as it contaminates the entire volume, forcing the more expensive halogenated disposal route for all of it.[13][14]

    Therefore, you must not mix this waste with:

    • Non-halogenated organic wastes (e.g., acetone, hexane, ethanol)[11][13]

    • Inorganic wastes (e.g., aqueous solutions of acids, bases, or heavy metals)[11][15]

    • Strong oxidizing or reducing agents [3][16]

    Step-by-Step Disposal Protocol

    Follow this validated workflow to ensure safe and compliant disposal.

    1. Preparation and Pre-Disposal Checklist:

    • Confirm you are wearing all required PPE as detailed in Table 2.
    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
    • Locate the designated hazardous waste accumulation area in your laboratory.
    • Prepare a designated hazardous waste container before handling the chemical.

    2. Waste Container Selection:

    • Select a container made of a chemically resistant material, such as high-density polyethylene (HDPE).[4]
    • The container must be clean, in good condition, and have a secure, leak-proof screw-top cap.
    • Ensure the container is clearly and accurately labeled.

    3. Waste Collection:

    • Carefully transfer the solid 3-Bromo-2-methyl-3-phenylacrylic acid waste into the prepared container.
    • Any materials contaminated with the chemical, such as weighing paper, pipette tips, and disposable gloves, must also be placed in the same container.[1][4]
    • Avoid overfilling the container; a maximum of 80% capacity is recommended to prevent spills and allow for vapor expansion.

    4. Container Labeling and Sealing:

    • Securely seal the container cap.
    • The container must be labeled with the following information:[4][13]
    • The words "HAZARDOUS WASTE "
    • The full, unambiguous chemical name: "3-Bromo-2-methyl-3-phenylacrylic acid "
    • A clear list of all contents if it is a mixed waste stream (e.g., "3-Bromo-2-methyl-3-phenylacrylic acid with contaminated gloves and weighing paper").
    • The relevant hazard warnings: "Irritant "
    • The date when waste was first added to the container (Accumulation Start Date).

    5. Temporary Storage:

    • Store the sealed and labeled container in your laboratory's designated hazardous waste accumulation area.[4]
    • This area should be secure, well-ventilated, and segregated from incompatible materials.[1][4]

    6. Arranging Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for the waste container.[4][16]
    • Provide them with all necessary information regarding the container's contents. Do not attempt to transport or dispose of the waste off-site yourself.

    Emergency Procedures: Spill Management

    In the event of a small spill within the fume hood:

    • Alert Personnel: Notify others in the immediate area.

    • Containment: If it is safe to do so, prevent the spread of the solid material.

    • Cleanup: Wearing full PPE, gently sweep up the spilled solid, avoiding the creation of dust, and place it into the designated hazardous waste container.[17] Absorbents like vermiculite or dry sand can also be used.[18]

    • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[4]

    • Reporting: Report the incident to your laboratory supervisor and your institution's EHS department, as per your site-specific emergency plan.[4]

    Disposal Workflow Visualization

    The following diagram illustrates the logical flow for the proper disposal of 3-Bromo-2-methyl-3-phenylacrylic acid.

    DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Steps ppe Don Full PPE (Gloves, Goggles, Lab Coat) hood Work in Chemical Fume Hood gen Waste Generation: 3-Bromo-2-methyl-3-phenylacrylic acid & Contaminated Materials container Select & Label Container: 'HAZARDOUS WASTE' 'Halogenated Organic Acid' collect Place Waste in Container gen->collect container->collect storage Store Sealed Container in Designated Area collect->storage ehs Contact EHS for Pickup storage->ehs

    Caption: Disposal workflow for 3-Bromo-2-methyl-3-phenylacrylic acid.

    References

    • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
    • ChemicalBook. (2026, January 17). Acrylic acid - Safety Data Sheet.
    • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
    • CAMEO Chemicals. (n.d.). Acrylic acid.
    • Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures.
    • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE.
    • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
    • Royal Society of Chemistry. (2026, March 3). Handling liquid bromine and preparing bromine water.
    • University of Waterloo. (n.d.). Hazardous Waste Segregation Flowchart.
    • Universitat de Barcelona. (n.d.). Classification of special laboratory waste.
    • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
    • University of Texas Southwestern Medical Center. (n.d.). Hazardous Waste Reduction.
    • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylic acid.
    • Fisher Scientific. (2025, December 21). Safety Data Sheet: 2-Bromoisovaleric acid.
    • Benchchem. (n.d.). Proper Disposal of 3-(Bromomethyl)phenoxyacetic Acid: A Step-by-Step Guide.
    • Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Phenylacrylic acid.
    • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 3-Bromo-3-phenylacrylic acid.
    • Tokyo Chemical Industry Co., Ltd. (2025, October 28). Safety Data Sheet: 2-Bromocinnamic Acid.
    • Fisher Scientific. (2024, February 27). Safety Data Sheet: 2-Bromo-4,5-methylenedioxycinnamic acid.
    • Thermo Fisher Scientific. (2025, October 6). Safety Data Sheet: trans-3-Bromocinnamic acid.

    Sources

    Handling

    Personal protective equipment for handling 3-Bromo-2-methyl-3-phenylacrylic acid

    Comprehensive Safety and Operational Guide: Handling 3-Bromo-2-methyl-3-phenylacrylic Acid As researchers and drug development professionals, understanding the intrinsic reactivity of a molecule is the first step in desi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Guide: Handling 3-Bromo-2-methyl-3-phenylacrylic Acid

    As researchers and drug development professionals, understanding the intrinsic reactivity of a molecule is the first step in designing a robust safety and operational protocol. 3-Bromo-2-methyl-3-phenylacrylic acid (CAS: 90772-58-0) is an α,β -unsaturated carboxylic acid featuring a vinylic bromide. This guide synthesizes chemical mechanics with field-proven laboratory safety practices to provide a self-validating framework for handling this compound.

    Chemical Profiling & Mechanistic Hazard Assessment

    To select the correct Personal Protective Equipment (PPE), we must first understand why the compound is hazardous.

    • Electrophilic Toxicity: The vinylic bromide, conjugated with the phenyl ring and the electron-withdrawing carboxylic acid, creates a highly electrophilic center. This makes the compound a potent alkylating-like agent and a severe irritant to mucosal membranes [3].

    • Corrosivity & Hydrolysis: The acidic proton of the carboxylic acid moiety contributes to localized tissue damage upon contact. Furthermore, when exposed to ambient moisture, halogenated carboxylic acids can slowly hydrolyze, releasing trace amounts of hydrobromic acid (HBr) gas, which exacerbates respiratory and dermal hazards.

    Because of these mechanisms, standard laboratory latex gloves and safety glasses are fundamentally insufficient; a targeted, multi-layered defense strategy is required.

    Quantitative PPE Matrix

    Latex provides zero barrier protection against halogenated organics. The functional groups in 3-Bromo-2-methyl-3-phenylacrylic acid will rapidly permeate natural rubber. We rely on the permeation data of structural analogs (such as bromoacetic acid) to dictate our PPE selection [1].

    PPE CategoryMaterial SpecificationBreakthrough TimeMechanistic Justification
    Primary Gloves Heavy-gauge Nitrile (0.15 mm+)~30-60 minsSufficient for incidental contact during weighing. Nitrile resists weak acids but swells upon prolonged exposure to halogenated organics.
    Secondary Gloves Butyl Rubber (0.35 mm+)> 240 mins (Class 5)Required for spill cleanup or large-scale synthesis. Butyl rubber provides a dense, non-polar barrier against brominated compounds.
    Eye Protection ANSI Z87.1 tight-fitting gogglesN/APrevents ingress of fine crystalline dust. Standard safety glasses with side shields are inadequate for airborne irritants.
    Body Protection Flame-resistant (FR) Lab CoatN/AProtects against static discharge during powder transfer, which could ignite volatile co-solvents in the fume hood.
    Respirator N95 or P100 Half-MaskN/AMandatory if handling outside a fume hood. Filters out highly irritating aerodynamic dust particles.

    Operational Workflow & Self-Validating Protocols

    To maintain scientific integrity, the handling of this compound must follow a strict, self-validating operational workflow. Do not rely on assumptions; validate your safety controls at every step.

    Step-by-Step Methodology:

    • Airflow Verification: Before opening the reagent bottle, tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash. Validation: The strip must pull steadily inward, confirming a minimum face velocity of 80-100 fpm. If the strip hangs straight down, do not proceed.

    • Tared Vessel Weighing: Never transport open powder across the lab. Place a sealed, tared vial on the balance. Bring the vial into the fume hood, transfer the 3-Bromo-2-methyl-3-phenylacrylic acid into the vial, seal it, and wipe the exterior with a damp paper towel before returning to the balance. Causality: This prevents the dissemination of micro-dust, which is a severe respiratory irritant (STOT SE 3).

    • Inert Atmosphere Setup: When setting up the reaction, purge the reaction flask with Argon or Nitrogen. Causality: While the compound itself is stable, the exclusion of moisture prevents the slow hydrolysis of the vinylic bromide into HBr, protecting both the operator and the reaction yield.

    OperationalWorkflow Start Pre-Operation Setup (Verify Fume Hood & PPE) Weighing Weighing (Tared Enclosed Vessel) Start->Weighing  PPE Confirmed Transfer Transfer to Reaction Flask (Under Inert Gas) Weighing->Transfer  Minimize Dust Reaction Reaction Execution (Monitor Temp & Stirring) Transfer->Reaction  Sealed System Quench Quenching / Workup (Neutralize Acidic Byproducts) Reaction->Quench  Reaction Complete

    Caption: Step-by-step operational workflow for handling 3-Bromo-2-methyl-3-phenylacrylic acid safely.

    Emergency Response & Spill Protocol

    In the event of a spill, rapid, chemically sound neutralization is critical.

    • Isolate & Evacuate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-meter radius.

    • Upgrade PPE: Do not attempt cleanup with standard Nitrile gloves. Upgrade to Butyl rubber gloves and don a P100 respirator [1].

    • Controlled Neutralization: Do NOT use strong bases like Sodium Hydroxide (NaOH) on the spill. Causality: Strong bases will cause a violent exothermic reaction with the carboxylic acid and may trigger unwanted hydrolysis of the bromide, aerosolizing the compound. Instead, cover the solid spill with a 1:1 mixture of sand and Sodium Bicarbonate (NaHCO 3​ ). The weak base provides a controlled, effervescent neutralization of the acidic proton without generating excessive heat [2].

    • Collection: Sweep the neutralized mixture using a non-sparking conductive dustpan and place it into a high-density polyethylene (HDPE) hazardous waste container.

    Disposal Plan & Segregation Pathway

    Improper disposal of halogenated carboxylic acids can lead to dangerous cross-reactions (such as the generation of toxic halogen gases) in waste carboys.

    Step-by-Step Disposal:

    • Quenching: Ensure all unreacted 3-Bromo-2-methyl-3-phenylacrylic acid is fully quenched in the reaction flask using a saturated aqueous NaHCO 3​ solution until CO 2​ evolution ceases.

    • Phase Separation: Extract the organic byproducts using a halogenated solvent (e.g., Dichloromethane).

    • Segregation: The organic layer MUST go into the "Halogenated Organic Waste" carboy. The aqueous layer, now containing sodium bromide salts and neutralized acid, must be validated with pH paper to be pH 7-8 before being placed in the "Aqueous Waste" carboy [2].

    WasteDisposal WasteGen Reaction Waste Generation Aqueous Aqueous Phase (Acidic/Bromide Salts) WasteGen->Aqueous Organic Organic Phase (Halogenated Solvents) WasteGen->Organic Solid Solid Waste (Contaminated PPE/Silica) WasteGen->Solid Neut Neutralization (NaHCO3 to pH 7-8) Aqueous->Neut Adjust pH HalogenatedBin Halogenated Organic Waste Bin Organic->HalogenatedBin Direct Transfer SolidBin Hazardous Solid Waste Bin Solid->SolidBin Double Bag AqueousBin Aqueous Waste Bin Neut->AqueousBin

    Caption: Segregation and neutralization pathway for halogenated carboxylic acid waste streams.

    References

    • Title: Personal Protective Equipment (OSHA Publication 3151) Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link][1]

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council, National Academies Press URL: [Link][2]

    • Title: ALPHA-BROMOCINNAMIC ACID — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link][3]

    Sources

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